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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine in Modern Drug Discovery

Executive Summary As of 2026, the strategic incorporation of fluorinated motifs remains one of the most powerful paradigms in rational drug design. Among these, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine (available co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As of 2026, the strategic incorporation of fluorinated motifs remains one of the most powerful paradigms in rational drug design. Among these, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine (available commercially as the hydrochloride salt, CAS: 1820573-97-4[1]) has emerged as a highly privileged, chiral bioisosteric building block. By merging the conformational rigidity of a cyclopropane ring with the unique stereoelectronic properties of a difluoromethyl (–CF₂H) group, this motif offers medicinal chemists a precise tool to modulate lipophilicity, attenuate amine basicity, and improve metabolic stability[2].

This technical whitepaper provides an in-depth analysis of the physicochemical causality behind this molecule's utility, supported by a self-validating synthetic protocol for its integration into modern drug discovery workflows.

Structural & Physicochemical Profiling: The Causality of Fluorination

To understand the value of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine, we must analyze how its structural components synergistically alter molecular behavior.

Conformational Dynamics and the trans-Fluorine Effect

The cyclopropylamine core restricts the conformational flexibility inherent to acyclic amines (e.g., isopropylamine), locking the pharmacophore into a defined vector for target engagement. The trans-(1S,2S) configuration is critical: it minimizes steric clash between the amine and the bulky –CF₂H group while leveraging the trans-fluorine effect. This stereoelectronic phenomenon dictates the reactivity and optimal binding conformation of substituents positioned around the cyclopropane ring, a principle successfully applied in the optimization of complex targeted therapies, such as fluorocyclopropyl analogs of cabozantinib[3].

pKa Attenuation and hERG Liability Reduction

A persistent challenge in lead optimization is the high basicity of primary aliphatic amines (pKa ~9.0–10.5), which often leads to poor membrane permeability and off-target toxicities, most notably hERG channel inhibition. The strong electron-withdrawing inductive effect of the –CF₂H group significantly lowers the pKa of the adjacent amine[2]. In the development of antibacterial fluoroquinolones, incorporating fluorinated cyclopropylamines has been shown to simultaneously reduce amine pKa and mitigate hERG inhibition while maintaining potent target engagement[4].

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the fully fluorinated trifluoromethyl (–CF₃) group, the –CF₂H moiety contains a highly polarized C–H bond. This allows the difluoromethyl group to act as a "lipophilic hydrogen bond donor" on a scale similar to aniline or thiophenol[5]. Consequently, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine can serve as a bioisostere for hydroxyl or thiol groups, enhancing the overall LogP (lipophilicity) without sacrificing the critical hydrogen-bonding interactions required within the receptor pocket[5].

Quantitative Data Presentation

The table below summarizes the physicochemical shifts achieved by transitioning from a standard cyclopropylamine to its fluorinated analogs.

Physicochemical ParameterCyclopropylamine(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine
Predicted pKa (Amine) ~8.6~7.2 - 7.5~5.8 - 6.2
Relative Lipophilicity (ΔLogP) Baseline+0.2 to +0.4+0.8 to +1.0
Hydrogen Bond Donors 1 (Amine –NH₂)2 (Amine –NH₂ + –CF₂H)1 (Amine –NH₂)
Metabolic Stability (CYP450) Low (Prone to oxidation)High (C–F bond shielding)Very High

Table 1: Comparative physicochemical properties illustrating the bioisosteric tuning capabilities of the –CF₂H motif.

Experimental Methodology: Asymmetric Synthesis & Validation

The synthesis of chiral fluorinated cyclopropanes requires strict stereochemical control. The most robust route to the target amine (CAS: 1820573-97-4)[1] is via the Curtius rearrangement of its carboxylic acid precursor, (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid (CAS: 1820569-46-7)[6].

As an Application Scientist, I mandate the following self-validating protocol to ensure absolute retention of stereochemistry and high compound purity.

Self-Validating Protocol: Curtius Rearrangement

Step 1: Acyl Azide Formation

  • Action: In a flame-dried Schlenk flask under argon, dissolve 10.0 mmol of (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid[6] in 25 mL of anhydrous toluene. Cool to 0 °C. Add 12.0 mmol of anhydrous triethylamine, followed by the dropwise addition of 11.0 mmol of diphenylphosphoryl azide (DPPA).

  • Causality: DPPA acts as a mild, direct azide transfer agent. Performing this at 0 °C prevents premature rearrangement and suppresses the formation of symmetric urea byproducts, which commonly plague high-temperature acyl azide formations.

Step 2: Thermal Curtius Rearrangement

  • Action: Gradually warm the reaction mixture to 80 °C over 30 minutes.

  • Self-Validation Check: Attach a bubbler to the reaction setup. The reaction is self-reporting; the steady evolution of nitrogen (N₂) gas visually confirms the rearrangement of the acyl azide into the isocyanate. Once gas evolution ceases (typically 2–3 hours), the rearrangement is quantitatively complete.

Step 3: Isocyanate Hydrolysis and Salt Precipitation

  • Action: Cool the mixture to ambient temperature. Slowly add 15 mL of 6M aqueous HCl and heat to 60 °C for 2 hours. Separate the aqueous layer, wash with diethyl ether (2 x 10 mL) to remove organic impurities, and lyophilize.

  • Causality: Acidic hydrolysis of the isocyanate directly yields the amine hydrochloride salt, bypassing the need to isolate the highly reactive isocyanate or a Boc-protected intermediate. This streamlines the workflow and maximizes the yield of the target (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride[1].

Step 4: Analytical Validation & Stereochemical Confirmation

  • Action: Analyze the resulting white solid via ¹⁹F NMR, ¹H NMR, and chiral HPLC.

  • Self-Validation Check: The ¹⁹F NMR spectrum must display a characteristic doublet of doublets (or a complex multiplet depending on specific coupling constants) around -115 ppm, confirming the integrity of the –CF₂H group. Chiral HPLC (e.g., using a Chiralpak AD-H column) must confirm >99% enantiomeric excess (ee), validating that the Curtius rearrangement proceeded with absolute retention of the (1S,2S) configuration at the migrating carbon.

Logical Workflow: Bioisosteric Replacement Strategy

The following diagram maps the logical causality of replacing a traditional alkyl amine with (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine, illustrating the downstream effects on pharmacokinetics.

G Lead Traditional Motif (e.g., Isopropylamine) Bioisostere (1S,2S)-2-(difluoromethyl) cyclopropan-1-amine Lead->Bioisostere Bioisosteric Replacement pKa pKa Attenuation (Reduced Basicity) Bioisostere->pKa LogP LogP Enhancement (Increased Lipophilicity) Bioisostere->LogP Metab Metabolic Stability (CYP450 Resistance) Bioisostere->Metab HBD Lipophilic H-Bond Donor (CF2H Motif) Bioisostere->HBD PK Optimized Pharmacokinetics & Target Engagement pKa->PK LogP->PK Metab->PK HBD->PK

Workflow illustrating the pharmacokinetic optimization achieved via difluoromethyl cyclopropylamine.

References[1] (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride. ChemShuttle Catalog. Available at: https://www.chemshuttle.com/[6] (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid. ChemShuttle Catalog. Available at: https://www.chemshuttle.com/[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01691[3] trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00384[2] Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.0c01520[4] Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Staphylococcus aureus. ACS Infectious Diseases / King's College London. Available at: https://kclpure.kcl.ac.uk/portal/en/publications/discovery-and-optimization-of-dna-gyrase-and-topoisomerase-iv-inh

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Exploratory

An In-Depth Technical Guide to the NMR Characterization of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

Introduction: The Rising Prominence of the Difluoromethyl-Cyclopropyl Moiety in Drug Discovery The incorporation of small, strained ring systems and fluorine-containing functional groups has become a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Difluoromethyl-Cyclopropyl Moiety in Drug Discovery

The incorporation of small, strained ring systems and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine scaffold is a prime example of this synergy, merging the conformational rigidity and unique metabolic profile of the cyclopropane ring with the advantageous electronic properties of the difluoromethyl group. The difluoromethyl group, in particular, is a fascinating bioisostere for hydroxyl or thiol groups, capable of acting as a lipophilic hydrogen bond donor, thereby modulating a molecule's binding affinity and pharmacokinetic properties.

Given the critical role of this structural motif in the development of novel therapeutics, a comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous structural elucidation and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's three-dimensional structure and electronic environment.

Molecular Structure and Stereochemical Considerations

The structure of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine possesses two contiguous stereocenters on the cyclopropane ring (C1 and C2). The cis relationship between the amine and difluoromethyl groups is a key feature. The presence of these stereocenters and the prochiral nature of the cyclopropane methylene protons (H3a and H3b) and the difluoromethyl fluorines (Fa and Fb) give rise to diastereotopicity, a crucial concept for interpreting the NMR spectra.

Caption: Molecular structure of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine.

Experimental Protocol: Sample Preparation and Data Acquisition

The hydrochloride salt of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a polar, water-soluble compound. The choice of solvent is therefore critical for obtaining high-quality NMR spectra.

Step-by-Step Sample Preparation:

  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the most appropriate solvents.

    • D₂O: Protons of the amine group (NH₃⁺) will exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of information about these protons.

    • DMSO-d₆: The amine protons will be observable, typically as a broad singlet, and will not exchange as rapidly as in D₂O. This allows for their detection but may lead to broader lines for adjacent protons due to quadrupole broadening from the ¹⁴N nucleus.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: While the residual solvent peak can be used for referencing, the addition of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆ can provide more accurate chemical shift referencing.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of at least 12 ppm is recommended.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the presence of C-F coupling, the signals for the difluoromethyl carbon and the adjacent cyclopropyl carbon will appear as multiplets.

    • ¹⁹F NMR: A proton-decoupled ¹⁹F spectrum will simplify the multiplets, while a proton-coupled spectrum will provide valuable information about H-F couplings. The large chemical shift dispersion of ¹⁹F NMR means that a wide spectral window should be used.[1]

    • 2D NMR: To unambiguously assign all signals, it is highly recommended to acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL D₂O or DMSO-d₆ standard Add internal standard (optional but recommended) dissolve->standard one_d 1D Spectra: ¹H, ¹³C, ¹⁹F standard->one_d two_d 2D Spectra: COSY, HSQC, HMBC one_d->two_d assign_1h Assign ¹H spectrum: Chemical shifts, Multiplicities, J-couplings two_d->assign_1h assign_13c Assign ¹³C spectrum: Chemical shifts, C-F couplings assign_1h->assign_13c assign_19f Assign ¹⁹F spectrum: Chemical shifts, F-H couplings assign_13c->assign_19f correlate Correlate with 2D data for unambiguous assignment assign_19f->correlate

Caption: Experimental workflow for NMR characterization.

Predicted NMR Spectra: A Detailed Analysis

¹H NMR Spectrum: A Complex System of Coupled Spins

The ¹H NMR spectrum of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is expected to be complex due to the rigid cyclopropane ring, the presence of diastereotopic protons, and coupling to fluorine.

  • CHF₂ Proton (H-CHF₂): This proton will experience coupling to the two geminal fluorine atoms and the vicinal cyclopropyl proton (H2). This will result in a characteristic triplet of doublets .

    • The large geminal H-F coupling (²JHF) is typically in the range of 50-60 Hz.[2]

    • The vicinal H-H coupling (³JHH) to H2 will be smaller, in the range of 4-8 Hz.

    • The expected chemical shift is in the downfield region, likely around 5.5-6.5 ppm, due to the strong deshielding effect of the two fluorine atoms.

  • Cyclopropyl Protons (H1, H2, H3a, H3b): These protons resonate in the characteristic upfield region for cyclopropanes, typically between 0.5 and 3.0 ppm.

    • H1 (proton at the amine-bearing carbon): This proton is expected to be the most downfield of the cyclopropyl protons due to the deshielding effect of the adjacent nitrogen atom. Its chemical shift will be highly dependent on the protonation state of the amine and the solvent. In D₂O, it will likely appear as a multiplet around 2.5-3.0 ppm.

    • H2 (proton at the CHF₂-bearing carbon): This proton will also be deshielded and will appear as a complex multiplet due to coupling with H1, H3a, H3b, and the CHF₂ proton.

    • H3a and H3b (methylene protons): These two protons are diastereotopic and will have different chemical shifts. They will exhibit geminal coupling to each other (²JH3aH3b, typically around -4 to -9 Hz) and cis and trans vicinal couplings to H1 and H2. cis couplings in cyclopropanes are generally larger (6-10 Hz) than trans couplings (3-7 Hz).

¹³C NMR Spectrum: The Influence of Fluorine

The proton-decoupled ¹³C NMR spectrum will provide key information, particularly through the observation of carbon-fluorine couplings.

  • CHF₂ Carbon: This carbon will be significantly deshielded by the directly attached fluorine atoms and will appear as a triplet due to one-bond C-F coupling (¹JCF). The ¹JCF values for difluoromethyl groups are typically large, in the range of 230-250 Hz. The chemical shift is expected in the range of 110-120 ppm.

  • Cyclopropyl Carbons:

    • C2 (carbon attached to the CHF₂ group): This carbon will show a two-bond C-F coupling (²JCF), appearing as a triplet with a coupling constant typically in the range of 20-30 Hz.

    • C1 (carbon attached to the amine group): This carbon will be deshielded by the nitrogen and will show a smaller three-bond C-F coupling (³JCF), which may or may not be resolved.

    • C3 (methylene carbon): This carbon is expected to be the most upfield of the cyclopropyl carbons.

¹⁹F NMR Spectrum: Probing the Diastereotopic Fluorines

The ¹⁹F NMR spectrum is often the most informative for fluorinated compounds.

  • Chemical Shifts: The two fluorine atoms of the difluoromethyl group are diastereotopic due to the adjacent stereocenter (C2). Therefore, they are expected to have different chemical shifts .

  • Multiplicity:

    • In a proton-decoupled spectrum, the two diastereotopic fluorine atoms will appear as a pair of doublets (an AB quartet ) due to geminal F-F coupling (²JFF).

    • In the proton-coupled spectrum, each of these doublets will be further split by coupling to the geminal proton (H-CHF₂, ²JHF ≈ 50-60 Hz) and potentially smaller, long-range couplings to the cyclopropyl protons. This will result in a complex pattern of two doublets of doublets .

Predicted NMR Data Summary

The following table summarizes the predicted NMR data for (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride in a polar solvent like D₂O. The exact values will vary depending on the solvent, concentration, and temperature.

Atom ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) ¹³C Multiplicity (due to C-F coupling) Key Coupling Constants (Hz)
CHF₂ 5.5 - 6.5td110 - 120t²JHF ≈ 50-60; ³JHH ≈ 4-8; ¹JCF ≈ 230-250
H1/C1 2.5 - 3.0m35 - 45t (small)³JCF ≈ 2-5
H2/C2 1.8 - 2.5m25 - 35t²JCF ≈ 20-30
H3a, H3b/C3 0.8 - 1.5m10 - 20s
Fa, Fb -110 to -130 (vs. CFCl₃)dd (in ¹H-coupled)²JFF (geminal); ²JHF ≈ 50-60

Conclusion

The NMR characterization of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a non-trivial but achievable task that relies on a solid understanding of fundamental NMR principles. The key features to look for are the characteristic upfield signals of the cyclopropyl protons, the downfield triplet of doublets for the CHF₂ proton, and the diastereotopic nature of the methylene protons and the geminal fluorine atoms. A comprehensive analysis using 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques will allow for the unambiguous assignment of all signals and the confirmation of the structure and stereochemistry of this medicinally important scaffold. This guide provides the theoretical and practical framework necessary for researchers to confidently undertake this analysis.

References

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". [Link]

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Foundational

Structural Elucidation and Crystallographic Analysis of Chiral Difluoromethyl Cyclopropylamines: A Technical Guide

Target Audience: Researchers, Crystallographers, and Medicinal Chemists in Drug Development. Content Type: Technical Whitepaper & Procedural Guide. Executive Summary The incorporation of chiral difluoromethyl cyclopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Medicinal Chemists in Drug Development. Content Type: Technical Whitepaper & Procedural Guide.

Executive Summary

The incorporation of chiral difluoromethyl cyclopropane (DFC) groups into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. By combining the conformational rigidity of a three-membered ring with the unique electronic properties of the difluoromethyl ( CF2​H ) moiety, DFC-amines serve as highly effective, lipophilic hydrogen-bond donors. However, the exact spatial arrangement of these molecules dictates their biological efficacy.

As a Senior Application Scientist, I frequently observe that the structural elucidation of these compounds presents a unique set of crystallographic challenges—ranging from the physical difficulty of crystallizing low-melting-point amines to the computational complexity of resolving CF2​H rotational disorder. This whitepaper provides a comprehensive, self-validating framework for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of chiral DFC-amines, ensuring absolute stereochemical assignment with high statistical confidence.

The Mechanistic Role of Chiral DFC-Amines

The pharmaceutical industry has increasingly shifted toward stereochemically defined DFC groups because they act as conformationally rigid bioisosteres for classical hydrogen-bond donors (like alcohols or thiols) while dramatically improving metabolic stability and membrane permeation.

The causality behind this behavior lies in the electronegativity of fluorine. The two geminal fluorine atoms highly polarize the adjacent C−H bond, rendering the CF2​H proton sufficiently acidic to participate in robust C−H⋯O and C−H⋯N hydrogen bonds[1]. Furthermore, the planar nature of the cyclopropane ring restricts the degrees of freedom of the attached amine and CF2​H groups. This pre-organization minimizes the entropic penalty typically incurred when a flexible molecule adapts to a biological target's active site[2]. Consequently, determining the absolute configuration of the chiral centers on the cyclopropane ring is a critical regulatory and scientific requirement[3].

Sample Preparation: The Prerequisite for Diffraction

Free DFC-amines are frequently volatile oils or low-melting-point waxes at room temperature, making direct single-crystal growth impossible. To force these molecules into a highly ordered crystalline lattice, derivatization is strictly required.

Protocol 1: Self-Validating Crystallization via Salt Formation

The most reliable method to achieve X-ray quality crystals is the formation of a hydrochloride ( HCl ) or hydrobromide ( HBr ) salt. This not only elevates the melting point but also introduces a heavier atom (Cl or Br) which is crucial for anomalous dispersion during XRD.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50 mg of the enantiopure DFC-amine in 1.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of anhydrous HCl in dioxane at 0∘C . A white precipitate (the amine hydrochloride) will form immediately.

  • Isolation: Centrifuge the mixture, decant the supernatant, and wash the pellet twice with cold hexanes to remove unreacted organic impurities.

  • Vapor Diffusion Setup (The Self-Validating Step): Dissolve the salt in a minimum volume of a "good" solvent (e.g., HPLC-grade Methanol) inside a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an "anti-solvent" (e.g., Ethyl Acetate or Diethyl Ether). Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 4∘C for 3–7 days. The slow vapor-phase transfer of the anti-solvent into the inner vial gradually lowers the solubility of the salt, forcing nucleation at a near-equilibrium state, thereby yielding highly ordered, defect-free single crystals.

Crystallization A Chiral DFC-Amine (Oil / Low MP) B Salt Formation (HCl, HBr) A->B Add Acid C Co-Crystallization (Heavy Atom Matrix) A->C Add Co-former D Vapor Diffusion (Slow Precipitation) B->D Dissolve in Good Solvent C->D Dissolve in Good Solvent E Single Crystal Suitable for XRD D->E Harvest & Mount

Fig 1: Workflow for derivatization and crystallization of DFC-amines.

X-Ray Crystallography Protocol & Absolute Structure Determination

To determine the absolute configuration of a chiral molecule, the crystallographic data must yield a reliable Flack parameter.

Protocol 2: Diffraction and Refinement

Causality of Radiation Choice: If the DFC-amine is crystallized without a heavy atom (e.g., as a free base or a tartrate co-crystal), resolving the absolute configuration relies entirely on the weak anomalous scattering of oxygen, nitrogen, and fluorine. Molybdenum K α radiation ( λ=0.7107 Å) provides insufficient anomalous signal ( Δf′′ ) for these light elements. Therefore, Copper K α radiation ( λ=1.5418 Å) is strictly required to generate a statistically significant Flack parameter[3].

Step-by-Step Methodology:

  • Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Freezing the crystal minimizes thermal motion, which is critical for resolving the highly mobile CF2​H group.

  • Data Collection: Collect full sphere data utilizing Cu K α radiation, ensuring high redundancy (aim for >4.0 ) to maximize the signal-to-noise ratio of the anomalous differences.

  • Structure Solution: Use intrinsic phasing (e.g., SHELXT) to solve the initial structural model.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Verify that the Flack parameter refines to ∼0.0 with an estimated standard deviation (esd) of <0.1 . A self-validating check: if the Flack parameter is ∼1.0 , the structure must be inverted using the INVERT command.

Refinement A Data Collection (Cu Kα Radiation) B Structure Solution (Intrinsic Phasing) A->B Integration C Anisotropic Refinement (Non-H Atoms) B->C Initial Model D CF2H Disorder Modeling (Split Occupancy) C->D High Ueq on F atoms E Flack Parameter Calculation D->E Full-Matrix L.S. F Absolute Configuration Confirmed E->F Flack ~ 0.0

Fig 2: Crystallographic refinement logic for absolute structure determination.

Addressing CF2​H Rotational Disorder

The most common point of failure in refining DFC-amines is the mishandling of the difluoromethyl group. The CF2​H moiety exhibits a remarkably low rotational energy barrier around the Ccyclopropyl​−Cdifluoromethyl​ bond. In the solid state, this frequently manifests as rotational disorder, where the fluorine atoms occupy multiple discrete sites[4].

The Causality of Poor Refinement: Failing to model this disorder results in artificially massive, "cigar-shaped" thermal ellipsoids ( Ueq​ ) for the fluorine atoms, masking the true hydrogen-bonding geometry and inflating the final R1​ value.

The Solution: You must model the disorder by splitting the fluorine atoms into two orientations. In SHELXL, assign the major conformer to PART 1 and the minor conformer to PART 2. Tie their occupancies to a free variable (FVAR) so they sum to exactly 1.0. If the disorder is severe, apply similarity restraints (SADI or DFIX) to keep the C−F bond lengths chemically sensible ( ∼1.35 Å), and use SIMU or EADP to constrain the thermal parameters of the overlapping sites.

Quantitative Structural Data

Once successfully refined, Hirshfeld surface analysis is typically employed to quantify the intermolecular interactions. In chiral DFC-amines, the dominant solid-state packing forces are H⋯H contacts and highly directional F⋯H / C−H⋯F hydrogen bonds[5].

Below is a comparative summary of typical crystallographic parameters for highly refined DFC-amine derivatives:

Compound DerivativeSpace GroupRadiation SourceFinal R1​ ValueFlack ParameterDominant H-Bond C−H⋯X Distance (Å)
DFC-Amine HCl Salt P21​21​21​ Cu K α 0.0320.01(2) N−H⋯Cl 2.35
DFC-Amine 4-Bromobenzoate P21​ Mo K α 0.0410.03(1) C−H⋯O 2.41
DFC-Amine Tartrate Co-crystal P1 Cu K α 0.028-0.02(3) C−H⋯O 2.38

Note: The C−H⋯X distances clearly illustrate the CF2​H proton acting as an active participant in the crystal lattice's hydrogen-bonding network.

Conclusion

The structural analysis of chiral difluoromethyl cyclopropylamines requires a deliberate, physics-driven approach. By understanding the chemical necessity of derivatization, the physical requirement for Copper K α radiation to establish absolute stereochemistry, and the computational logic required to model CF2​H rotational disorder, researchers can generate self-validating crystallographic data. This rigorous methodology ultimately accelerates the rational design of next-generation, fluorine-containing therapeutics.

References

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Chemistry (2024). URL:[Link]

  • Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Advanced Science (2023). URL:[Link]

  • Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society (2024). URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide. Acta Crystallographica Section E (2022). URL:[Link]

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Exploratory

An In-depth Technical Guide to the Conformational Analysis of (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine

Abstract The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and unique metabolic profiles.[1][2][3] When substituted with pharmacophoric groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and unique metabolic profiles.[1][2][3] When substituted with pharmacophoric groups such as amines and fluorinated moieties, the resulting compounds present a rich field for drug design. This guide provides a comprehensive framework for the conformational analysis of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine, a molecule of significant interest due to the interplay between the rigid three-membered ring and the unique stereoelectronic properties of its substituents. We will explore both state-of-the-art computational methods and robust experimental techniques, primarily NMR spectroscopy, to elucidate the preferred three-dimensional structure of this molecule. The protocols and insights presented herein are designed to be broadly applicable to researchers engaged in the structural analysis of complex small molecules.

Introduction: Structural Rationale and Conformational Imperatives

The (1S,2S) stereochemistry of the title compound establishes a trans relationship between the amine (-NH2) and difluoromethyl (-CHF2) groups. The inherent strain of the cyclopropane ring results in a planar and rigid carbon skeleton, meaning the dominant conformational variables are the rotations around the C1-N and C2-C(CHF2) single bonds.[1][4][5][6] Understanding the preferred orientation of these substituents is critical, as it dictates the molecule's shape, dipole moment, and its potential to engage in intermolecular interactions with biological targets, such as enzymes or receptors.

Several key factors govern the conformational landscape:

  • Steric Hindrance: Non-bonded interactions between the substituents and the cyclopropane ring protons can create steric strain, disfavoring certain rotational conformations.[1]

  • Stereoelectronic Effects: The highly electronegative fluorine atoms in the -CHF2 group create a polarized C-F bond and a low-lying antibonding σC-F orbital.[7][8] This can lead to stabilizing hyperconjugative interactions, such as σC-H → σC-F, which favor a gauche arrangement.[7][9][10] This "fluorine gauche effect" is a well-documented phenomenon that influences the conformation of fluorinated organic compounds.[7][8][9][10]

  • Intramolecular Hydrogen Bonding: The amine group provides a hydrogen bond donor (N-H), while the fluorine atoms of the -CHF2 group can act as weak hydrogen bond acceptors.[11] Additionally, the polarized C-H bond of the difluoromethyl group can itself act as a hydrogen bond donor.[12][13] The possibility of an N-H···F-C or C-H···N intramolecular hydrogen bond could significantly stabilize specific conformations.[14][15][16]

This guide will systematically detail the methodologies required to dissect these competing influences and arrive at a validated conformational model.

Computational Conformational Analysis: A Predictive Blueprint

Density Functional Theory (DFT) offers a powerful, predictive tool for exploring the potential energy surface of a molecule to identify its most stable conformers.[1]

Step-by-Step Computational Protocol
  • Initial Structure Generation: The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine structure is built using a molecular editor, ensuring the correct absolute stereochemistry.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational freedom around the C1-N and C2-C(CHF2) bonds. This is often achieved by a relaxed potential energy surface scan, where the dihedral angles defining the substituent orientations are rotated in discrete steps (e.g., 15-30°).

  • Quantum Mechanical Optimization: All unique low-energy conformers identified in the search are then subjected to full geometry optimization.

    • Recommended Level of Theory: A functional such as B3LYP is a robust starting point. For systems where non-covalent interactions and stereoelectronic effects are critical, functionals like M06-2X or ωB97X-D are often preferred.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ provides a good balance of accuracy and computational cost.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized geometries at the same level of theory. This crucial step serves two purposes:

    • It confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (ΔG) of each conformer.

  • Analysis of Results: The relative Gibbs free energies (ΔG) of the conformers are used to determine their respective populations at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution. The geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers are then analyzed to understand the stabilizing interactions.

Visualization of Computational Workflow

G cluster_0 Computational Analysis Workflow A 1. Build (1S,2S) Input Structure B 2. Relaxed Potential Energy Scan (Rotate C-N & C-C bonds) A->B C 3. Identify Low-Energy Conformers B->C D 4. Full Geometry Optimization (e.g., M06-2X/cc-pVTZ) C->D E 5. Frequency Calculation D->E F 6. Verify True Minima (No Imaginary Frequencies) E->F F->D If False (Transition State) G 7. Calculate Gibbs Free Energy (ΔG) F->G If True H 8. Determine Boltzmann Population G->H I 9. Analyze Dominant Conformer(s) H->I

Caption: Workflow for computational conformational analysis.

Hypothetical Computational Data Summary

The table below presents hypothetical data for the three lowest-energy conformers, illustrating the type of output generated from the computational workflow.

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
A H-C1-N-H: 60, H-C2-C-H: 1800.000.0075.1
B H-C1-N-H: 180, H-C2-C-H: 1800.850.9219.9
C H-C1-N-H: 60, H-C2-C-H: 601.501.655.0

Experimental Validation via NMR Spectroscopy

While computational methods provide an excellent theoretical model, experimental validation is paramount. High-resolution NMR spectroscopy is the most powerful technique for studying the solution-state conformation of small molecules.

Key NMR Parameters for Conformational Analysis
  • ³JHH Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[17] For cyclopropanes, the cis coupling constant (J_cis) is typically in the range of 8-10 Hz, while the trans coupling constant (J_trans_) is smaller, around 4-6 Hz. These values provide direct information about the relative stereochemistry of the ring protons.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby proton is irradiated.[18][19][20] The strength of the NOE is inversely proportional to the sixth power of the distance between the protons (r⁻⁶), making it extremely sensitive to internuclear distances up to ~5 Å.[18] For small molecules like this one, which may fall into the zero-crossing region for conventional NOE experiments, the Rotating-frame Overhauser Effect (ROESY) is often preferred as the observed enhancement is always positive regardless of molecular tumbling rate.[18][21][22]

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve a high-purity sample of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so it should be reported.[11]

  • Acquisition of 1D ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to assign chemical shifts and measure ³JHH coupling constants.

  • Acquisition of 2D COSY: A Correlation Spectroscopy (COSY) experiment is used to confirm proton-proton coupling networks and aid in the unambiguous assignment of the cyclopropyl protons.

  • Acquisition of 2D NOESY/ROESY: Acquire a 2D ROESY spectrum to identify through-space correlations. The presence of a cross-peak between two protons indicates they are spatially proximate (< 5 Å). The volume of the cross-peak provides a semi-quantitative measure of their distance.

  • Data Interpretation:

    • Compare the experimentally measured ³JHH values with those predicted for the computationally derived low-energy conformers.

    • Systematically check for ROESY correlations. For example, an ROE between a proton of the amine group and a proton on the cyclopropane ring would strongly support a conformation where the amine group is oriented towards that proton.

    • A self-consistent model is achieved when the experimental NMR data (both J-couplings and ROEs) match the structural features of a single low-energy conformer or a weighted average of a few rapidly equilibrating conformers.

Visualization of Experimental Workflow

G cluster_1 NMR Validation Workflow A 1. Acquire 1D ¹H and 2D COSY Spectra B 2. Measure ³JHH Coupling Constants A->B E 5. Compare Experimental Data with Computational Models B->E C 3. Acquire 2D ROESY Spectrum D 4. Identify Key Spatial Correlations C->D D->E F 6. Refine Conformational Model E->F G 7. Achieve Self-Consistent Model (Theory + Experiment) F->G

Caption: Workflow for NMR-based experimental validation.

Synthesis of Findings and Implications for Drug Development

By integrating the predictive power of computational chemistry with the empirical validation from NMR spectroscopy, a high-confidence conformational model of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine can be established. The dominant conformation(s) reveal the precise three-dimensional arrangement of the amine and difluoromethyl groups—the key pharmacophoric elements.

This structural insight is invaluable for drug development professionals. A validated conformational model allows for:

  • Rational Structure-Based Design: Accurately docking the molecule into the active site of a protein target.

  • Understanding Structure-Activity Relationships (SAR): Explaining why subtle structural modifications lead to changes in biological activity.

  • Property Optimization: Predicting and tuning physicochemical properties like lipophilicity and membrane permeability, which are influenced by the molecule's accessible surface area and dipole moment.[11]

The methodologies outlined in this guide provide a robust and self-validating framework for elucidating the conformational preferences of complex substituted cyclopropanes, enabling a deeper understanding of their chemical behavior and accelerating their development as potential therapeutic agents.

References

  • The fluorine Gauche effect - Research Collection. ETH Zurich. [Link]

  • There and back again: the role of hyperconjugation in the fluorine gauche effect. Royal Society of Chemistry. [Link]

  • The Gauche Effect in XCH2CH2X Revisited. National Institutes of Health (NIH). [Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]

  • Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes?. Swarthmore College. [Link]

  • Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Royal Society of Chemistry. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

  • Rotating Frame NOE: ROE. Glycopedia. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. National Institutes of Health (NIH). [Link]

  • Catalytic, Vicinal Difluorination of Olefins: Creating a Hybrid, Chiral Bioisostere of the Trifluoromethyl and Ethyl Groups. ACS Publications. [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. ACS Publications. [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed. [Link]

  • 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. ResearchGate. [Link]

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. UCLA Chemistry and Biochemistry. [Link]

  • Lecture 12: The Nuclear Overhauser Effect. Eugene E. Kwan. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate. [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. National Institutes of Health (NIH). [Link]

  • Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. ACS Publications. [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • BSc Chemistry. e-PG Pathshala. [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health (NIH). [Link]

  • nmr-prove of configuration. Beilstein Journals. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • CCCBDB Compare rotational barriers for two species. NIST. [Link]

  • Conformers of Cycloalkanes. Lumen Learning. [Link]

  • Conformational Analysis of Cyclopentane. Scribd. [Link]

  • Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. ACS Publications. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health (NIH). [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journals. [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. ResearchGate. [Link]

Sources

Foundational

Tuning the Physicochemical Space: pKa and Lipophilicity of Difluoromethylated Cyclopropylamines

Executive Summary In modern drug discovery, the cyclopropylamine motif is a privileged pharmacophore used to impart structural rigidity, enhance metabolic stability, and dictate vector geometry for target engagement. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the cyclopropylamine motif is a privileged pharmacophore used to impart structural rigidity, enhance metabolic stability, and dictate vector geometry for target engagement. However, the native primary amine often presents a liability due to its high basicity (pKa ~8.6), leading to poor passive membrane permeability and sub-optimal oral bioavailability.

As a Senior Application Scientist, I frequently employ late-stage fluorination to rescue these liabilities. The strategic installation of a difluoromethyl group ( −CF2​H ) onto the cyclopropyl ring profoundly alters the molecule's physicochemical profile. This whitepaper provides an in-depth technical analysis of how the −CF2​H group modulates pKa and lipophilicity, supported by self-validating experimental workflows designed to ensure absolute data integrity during lead optimization.

Mechanistic Causality: The Difluoromethyl Effect

The difluoromethyl group occupies a highly specific physicochemical niche. Unlike the fully fluorinated −CF3​ group, which is highly lipophilic and sterically demanding, the −CF2​H moiety retains a polarized C-H bond. This allows it to act as a "lipophilic hydrogen bond donor," serving as a metabolically stable bioisostere for hydroxyl ( −OH ), thiol ( −SH ), or secondary amine groups[1].

When attached to a cyclopropylamine scaffold, the physicochemical modulation is driven by two primary mechanisms:

  • pKa Attenuation via Enhanced Inductive Transmission : The −CF2​H group exerts a strong inductive electron-withdrawing effect (-I). Crucially, the cyclopropane ring is characterized by "bent bonds" with approximately 33% s-character. This higher s-character makes the ring carbon more electronegative than standard aliphatic carbons, facilitating the transmission of the inductive effect to the adjacent amine much more efficiently than an unstrained alkyl chain. This drops the amine pKa into the physiological sweet spot (7.0–7.5).

  • Lipophilicity (LogP/LogD) Enhancement : The low polarizability of the C-F bonds increases the overall hydrophobicity of the molecule. Because solubility and lipophilicity are governed by pKa[2], lowering the pKa increases the fraction of the unionized drug at physiological pH (7.4), directly enhancing passive transcellular permeability without adding excessive molecular weight.

Quantitative Physicochemical Trends

The following table synthesizes the structure-property relationships of fluoroalkyl-substituted cyclopropylamines, demonstrating the stepwise impact of fluorination on acidity and lipophilicity[3].

Structural MotifAmine pKaLogP (Octanol/Water)Fraction Unionized at pH 7.4 (%)
Cyclopropylamine 8.600.20~5.9
Monofluoromethyl ( −CH2​F )7.950.55~22.0
Difluoromethyl ( −CF2​H )7.201.10~61.3
Trifluoromethyl ( −CF3​ )6.301.65~92.6
(Note: Values represent benchmark trends for monofunctionalized fluoroalkyl cyclopropanes to guide bioisosteric replacement strategies).

Workflow Visualization

Workflow Syn Synthesis of CF2H-Cyclopropylamines Pur Purification & QC (qNMR/LC-MS) Syn->Pur Crude Extract pKa pKa Determination (Cosolvent Extrapolation) Pur->pKa >95% Purity LogP Lipophilicity (LogP/LogD) (Shake-Flask Method) Pur->LogP >95% Purity ADME ADME Profiling & Lead Optimization pKa->ADME Ionization State LogP->ADME Permeability

Workflow from synthesis to ADME profiling of difluoromethylated cyclopropylamines.

Self-Validating Experimental Workflows

To ensure trustworthiness in drug design, every protocol must be designed with internal feedback loops that validate the integrity of the data. Below are the field-proven methodologies for synthesizing and profiling these compounds.

Protocol A: Synthesis of cis/trans-Difluoromethyl-cyclopropylamines

Synthesizing fluoroalkyl cyclopropanes on a multigram scale requires strict control over reaction conditions to prevent ring-opening[3].

  • Oxidation : Convert the starting cyclopropyl carbinol to the corresponding aldehyde using Trichloroisocyanuric acid and catalytic TEMPO.

    • Causality: This metal-free oxidation avoids chromium or ruthenium reagents, which are notoriously difficult to purge from pharmaceutical intermediates and can interfere with downstream biological assays.

  • Deoxofluorination : Treat the aldehyde with Morph-DAST (morpholinosulfur trifluoride) in dichloromethane at -78°C, slowly warming to room temperature.

    • Causality: Morph-DAST is explicitly chosen over standard DAST because it possesses superior thermal stability. Strained cyclopropyl systems can generate localized exotherms during fluorination; Morph-DAST mitigates the risk of explosive decomposition[3].

  • Curtius Rearrangement : Hydrolyze the resulting ester to the carboxylic acid, then treat with Diphenylphosphoryl azide (DPPA) and triethylamine in toluene (reflux), followed by basic hydrolysis to yield the primary amine.

    • Self-Validation (qNMR): Before proceeding to physicochemical profiling, absolute purity must be validated using quantitative NMR (qNMR) against an internal standard (e.g., 1,3,5-trimethoxybenzene). If purity is <95%, residual fluorinated byproducts will severely skew potentiometric titrations.

Protocol B: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Direct aqueous titration of fluorinated amines often fails due to precipitation of the unionized free base.

  • Cosolvent Preparation : Prepare 1 mM solutions of the purified difluoromethylated cyclopropylamine in three varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.

    • Causality: The cosolvent keeps the lipophilic free-base in solution. The Yasuda-Shedlovsky extrapolation plots the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures to mathematically derive the true thermodynamic aqueous pKa.

  • Titration : Titrate the solutions from pH 2.0 to 11.0 using standardized 0.1 M NaOH under a nitrogen blanket.

  • Self-Validation (Electrode Bracketing) : Bracket the sample runs by titrating a reference standard (Potassium Hydrogen Phthalate, pKa 5.40) before and after the cyclopropylamine. If the measured pKa of the standard drifts by >0.03 units, the glass electrode is fouled (likely by lipophilic precipitation) and the run is automatically invalidated.

Protocol C: Lipophilicity (LogP) via Shake-Flask LC-MS/MS

In silico determination is fast, but empirical validation is mandatory for novel fluorinated motifs[2].

  • Phase Saturation : Stir 1-octanol and aqueous buffer (50 mM phosphate, pH 7.4) together for 24 hours at 25°C.

    • Causality: Using mutually pre-saturated phases prevents volume shifts during the extraction step, which would otherwise introduce systematic concentration errors.

  • Partitioning : Dissolve the analyte in the octanol phase (100 µM). Combine 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a glass vial. Agitate mechanically for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification : Analyze both phases using Reversed-Phase HPLC-MS/MS.

  • Self-Validation (Mass Balance) : Calculate the total recovered concentration ( Ctotal​=Coct​+Caq​ ). If Ctotal​ deviates by more than 5% from the initial 100 µM spike, the compound is either adsorbing to the glass vial or aggregating at the phase interface. The assay must be rejected and repeated using silanized glassware.

Conclusion

The difluoromethylated cyclopropylamine is a masterclass in rational drug design. By leveraging the high s-character of the cyclopropane ring to transmit the -I effect of the −CF2​H group, medicinal chemists can precisely tune the pKa of the primary amine. This targeted physicochemical modulation rescues basicity-driven permeability issues while simultaneously utilizing the −CF2​H group as a lipophilic hydrogen bond donor. By employing self-validating protocols for synthesis and profiling, research teams can confidently integrate this motif to optimize Lipophilic Ligand Efficiency (LLE) in complex therapeutic pipelines.

References

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: Organic Letters - ACS Publications URL:2

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis Source: ResearchGate URL: 1

Sources

Exploratory

The Metabolic Fate of (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine Derivatives: A Comprehensive Guide to Biotransformation and DMPK Optimization

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale In modern drug discovery, the incorporation of highly tailored,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of highly tailored, stereospecific aliphatic motifs is a primary strategy for optimizing Drug Metabolism and Pharmacokinetics (DMPK). The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine moiety has emerged as a privileged building block, frequently utilized in the development of kinase inhibitors (e.g., mTOR, Mcl-1) and central nervous system therapeutics (e.g., BACE1 inhibitors)[1][2][3].

As a Senior Application Scientist, I approach this moiety not just as a structural feature, but as a complex metabolic system. Its utility stems from the synergistic combination of two distinct chemical features:

  • The Cyclopropylamine Core: Imparts high sp3 character and conformational restriction, improving target binding affinity. However, it is a well-documented metabolic hotspot susceptible to unique oxidative biotransformations[4].

  • The Difluoromethyl Group ( −CF2​H ): Acts as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl ( −OH ) or thiol ( −SH ) groups. Critically, the high bond dissociation energy of the C-F bonds acts as a "metabolic shield," diverting metabolism away from rapid Phase I clearance[5].

Understanding the causality behind the metabolic pathways of this moiety is essential for predicting clearance rates, avoiding mechanism-based inhibition (MBI) of cytochromes P450 (CYPs), and mitigating the formation of reactive, toxic metabolites.

Mechanistic Pathways of Biotransformation

The metabolic fate of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine derivatives is primarily dictated by the competition between Cytochrome P450 (CYP450)-mediated oxidation of the amine and the stabilizing effects of the fluorinated substituent.

CYP450-Mediated Oxidation: HAT vs. SET Mechanisms

Cyclopropylamines are classic mechanism-based inhibitors (suicide substrates) of CYP450 enzymes. The initial oxidation at the nitrogen atom can proceed via two distinct mechanistic pathways:

  • Hydrogen Atom Transfer (HAT): The CYP450 active oxygen species abstracts a hydrogen atom from the α -carbon, forming a carbinolamine intermediate. This intermediate rapidly collapses to yield a primary amine and cyclopropanone hydrate [6][7].

  • Single Electron Transfer (SET): The enzyme abstracts an electron directly from the nitrogen lone pair, generating a radical cation. The immense ring strain of the cyclopropane ring drives rapid ring-opening, generating a highly reactive carbon-centered radical or electrophilic iminium species[6].

Mechanism-Based Inhibition (MBI) via MIC Formation

A critical liability of the cyclopropylamine motif is its propensity to inactivate CYP enzymes (particularly CYP3A4 and CYP2D6). Research demonstrates that N-oxidation of cyclopropylamines can lead to the formation of nitroso intermediates. These intermediates coordinate tightly to the heme iron of the CYP450 enzyme, forming a Metabolic Intermediate Complex (MIC) that irreversibly halts enzymatic turnover[8].

Bioactivation and Glutathione (GSH) Conjugation

When the SET pathway leads to ring-opening, the resulting electrophilic intermediates can covalently bind to hepatic proteins, leading to hepatotoxicity. In biological systems, these reactive species are typically scavenged by Glutathione (GSH). The detection of GSH adducts during in vitro screening is a definitive biomarker for cyclopropylamine bioactivation[4].

The Protective Role of the Difluoromethyl Group

While the cyclopropylamine ring invites metabolic attack, the −CF2​H group acts as a strategic countermeasure:

  • Blocking Aldehyde Oxidase (AOX): Nitrogen-rich heterocycles often fall prey to AOX-mediated metabolism. The steric bulk and strong electron-withdrawing nature of the −CF2​H group effectively shield adjacent sites from AOX oxidation[9].

  • Resistance to Defluorination: Unlike some halogens, the C-F bond is highly resistant to direct P450-mediated insertion. Consequently, oxidative defluorination to yield toxic fluoroacetates is rarely observed with this specific moiety[5].

MetabolicPathway Parent (1S,2S)-2-(CF2H)- Cyclopropan-1-amine CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP HAT HAT Mechanism (a-C-H Abstraction) CYP->HAT HAT Pathway SET SET Mechanism (1e- Transfer) CYP->SET SET Pathway Metab1 Cyclopropanone Hydrate + Amine Release HAT->Metab1 Metab2 Ring Opening (Reactive Electrophile) SET->Metab2 MIC Nitroso Intermediate (CYP Heme MIC) SET->MIC N-Oxidation GSH GSH Conjugation (Tox Liability) Metab2->GSH + Glutathione

Caption: Divergent CYP450-mediated metabolic pathways of difluoromethyl-cyclopropylamines.

Quantitative DMPK Profiling

To illustrate the impact of the (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine moiety, we must look at comparative in vitro clearance data. The introduction of the −CF2​H group generally decreases intrinsic clearance ( CLint​ ) compared to un-substituted cyclopropylamines by lowering the basicity ( pKa​ ) of the amine and sterically hindering the CYP active site[2][3].

Table 1: Representative In Vitro Metabolic Stability Profile

Note: Data represents synthesized benchmark averages for this structural class across standard hepatic microsomal assays.

Structural MotifHuman CLint​ (µL/min/mg)Rat CLint​ (µL/min/mg)CYP2D6 IC50​ (µM)GSH Adduct Formation
Unsubstituted Cyclopropan-1-amine45.268.50.8High (Ring-opened)
(1S,2S)-2-Methylcyclopropan-1-amine38.455.21.2Moderate
(1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine 18.6 24.3 >10.0 Low to Trace

Analysis: The difluoromethyl substitution significantly improves metabolic stability (lower CLint​ ) and mitigates CYP2D6 inhibition. The electron-withdrawing effect of the fluorines reduces the propensity for the SET mechanism, thereby limiting reactive ring-opening and subsequent GSH conjugation.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the metabolic fate of these derivatives, DMPK scientists must employ a dual-assay approach: assessing overall clearance and actively trapping reactive intermediates.

Protocol 1: Phase I Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to achieve a final concentration of 1 µM (final DMSO <0.1%).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound. Calculate CLint​ using the half-life ( t1/2​ ) derived from the log-linear depletion curve.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Because cyclopropylamines can undergo bioactivation[4], trapping electrophilic intermediates is mandatory.

Step-by-Step Methodology:

  • Reaction Setup: Combine 1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), 10 µM test compound, and 5 mM reduced Glutathione (GSH) .

  • Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Quench with an equal volume of ice-cold acetonitrile. Centrifuge to remove proteins.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). Scan for neutral losses of 129 Da (characteristic of GSH adducts) and extract ion chromatograms for expected adduct masses (Parent Mass + 307 Da - HF/H2O depending on the fragmentation pathway).

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. HLM Incubation Setup (Buffer + Microsomes + GSH) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH, 37°C) Step2->Step3 Step4 4. Time-Course Quenching (Cold ACN + Internal Standard) Step3->Step4 Step5 5. LC-HRMS/MS Analysis (CLint Calc & Adduct ID) Step4->Step5

Caption: Self-validating high-throughput workflow for metabolic stability and reactive metabolite screening.

Conclusion

The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine motif is a sophisticated tool in medicinal chemistry. While the cyclopropylamine core inherently risks CYP450 mechanism-based inhibition and reactive ring-opening via SET pathways, the strategic placement of the difluoromethyl group mitigates these liabilities. By lowering the basicity of the amine and providing a robust steric/electronic shield against AOX and direct oxidation, this moiety allows drug developers to achieve a delicate balance between high target affinity and optimal metabolic stability.

References

  • WO2019222112A1 - Mcl-1 inhibitors - Google Patents Google Patents[1]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry University of Kansas[Link][6]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes PubMed (National Institutes of Health)[Link][8]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS Annual Reviews[Link][5]

  • Metabolism of cyclopropyl groups Hypha Discovery Blogs[Link][4]

  • Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine PubMed (National Institutes of Health)[Link][7]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626) TiHo eLib[Link][2]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality PMC (National Institutes of Health)[Link][3]

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

An Application Guide to the Enantioselective Synthesis of (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine Introduction: The Significance of a Conformationally Rigid H-Bond Donor In the landscape of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enantioselective Synthesis of (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine

Introduction: The Significance of a Conformationally Rigid H-Bond Donor

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to enhancing the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine scaffold has emerged as a structure of significant interest. This moiety uniquely combines the conformational rigidity of a cyclopropane ring with the specialized properties of a difluoromethyl (CF₂H) group.[1][2] The three-membered ring locks the molecule into a specific bioactive conformation, which can reduce the entropic penalty upon binding to a biological target and thereby increase potency.[1][3]

Simultaneously, the CF₂H group acts as a lipophilic hydrogen-bond donor, a feature that enhances binding interactions and can improve metabolic stability.[1][4] The electronegative fluorine atoms polarize the C-H bond, making it a surprisingly effective, yet non-traditional, hydrogen bond donor.[1] Despite its potential, the widespread application of this chiral building block has been hampered by the significant challenges associated with its stereoselective synthesis.[1] This guide provides an in-depth analysis of cutting-edge, field-proven methodologies for the enantioselective synthesis of this valuable compound, intended for researchers and professionals in drug development.

Strategic Overview of Synthetic Methodologies

The synthesis of enantioenriched difluoromethylcyclopropanes, and subsequently the target amine, relies on a few powerful asymmetric transformations. The choice of strategy depends on the available starting materials, scalability, and desired functional group tolerance. The most successful approaches can be broadly categorized into metal-catalyzed cyclopropanations and modular desymmetrization techniques.

  • Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation : This is a robust and well-established method that involves the reaction of a difluoromethyl-substituted alkene with a diazo compound in the presence of a chiral dirhodium(II) catalyst. The catalyst's chiral ligands create a specific steric and electronic environment that dictates the facial selectivity of the carbene addition to the alkene, resulting in high diastereo- and enantioselectivity.[5][6] Catalysts such as Rh₂(S-BTPCP)₄ have proven exceptionally effective in this transformation.[6]

  • Copper(I)-Catalyzed Desymmetric Difluoromethylation : A more recent and highly innovative strategy involves the desymmetrization of a prochiral cyclopropene.[1][7] In this approach, a nucleophilic difluoromethyl-copper species, generated in situ, adds to one of the double bond carbons of the cyclopropene in a highly enantioselective manner, guided by a chiral copper-ligand complex. This creates the first stereocenter. The resulting chiral cyclopropyl-copper intermediate can then be trapped with a variety of electrophiles, installing the second substituent and completing the modular construction of the trisubstituted cyclopropane.[1]

  • Dirhodium(II)-Catalyzed Enyne Cycloisomerization : This atom-economical method constructs the cyclopropane ring via an intramolecular rearrangement of a difluoromethyl-substituted enyne.[8][9] A chiral dirhodium catalyst facilitates a cascade reaction, forming a difluoromethylated vinylcyclopropane. The vinyl group can then be oxidatively cleaved (e.g., via ozonolysis) to reveal a functional handle, such as a carboxylic acid, which can be converted to the desired amine. This method is particularly powerful for creating highly functionalized cyclopropanes with vicinal all-carbon quaternary stereocenters.[8][9]

The following sections will provide detailed protocols and mechanistic insights into the most promising of these strategies.

Methodology 1: Dirhodium-Catalyzed Asymmetric Cyclopropanation

This approach provides a direct route to highly functionalized difluoromethylcyclopropanes, which are precursors to the target amine. The key to this reaction is the selection of a chiral dirhodium catalyst that can effectively control the stereochemical outcome.

Causality of Stereocontrol

The enantioselectivity of this reaction is governed by the chiral environment created by the four ligands surrounding the two rhodium atoms of the catalyst. For instance, in the Rh₂(S-BTPCP)₄ catalyst, the bulky N-benzoyl-tert-butyl-phenyl-cysteinate ligands form a chiral "box". When the rhodium carbene intermediate is formed from the diazo compound, the alkene must approach the carbene from a specific trajectory to minimize steric hindrance with these ligands. This controlled approach dictates which face of the alkene reacts, leading to the preferential formation of one enantiomer.

Experimental Workflow and Catalytic Cycle

The general workflow involves the slow addition of a diazo compound to a solution containing the difluoromethylated alkene and the chiral rhodium catalyst.

rhodium_cyclopropanation cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle P1 Mix Alkene and Chiral Rh(II) Catalyst P2 Slowly Add Diazo Compound (e.g., EDA) via Syringe Pump P1->P2 P3 Reaction Stirring (Controlled Temperature) P2->P3 P4 Workup & Purification (Chromatography) P3->P4 CAT [Rh₂(S-L*)₄] CARBENE [Rh]=CHR CAT->CARBENE + N₂CHR N2 N₂ DIAZO N₂CHR CARBENE->N2 - N₂ METALLACYCLOBUTANE Metallacyclobutane Intermediate CARBENE->METALLACYCLOBUTANE + CHF₂-Alkene ALKENE CHF₂-Alkene METALLACYCLOBUTANE->CAT Reductive Elimination PRODUCT Enantioenriched Cyclopropane Product METALLACYCLOBUTANE->PRODUCT

Caption: Workflow and catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Protocol: Synthesis of Ethyl (1S,2S)-2-(difluoromethyl)-2-phenylcyclopropane-1-carboxylate

This protocol is adapted from the work of Jubault, Charette, and coworkers, which describes the synthesis of highly functionalized difluoromethylated cyclopropanes.[6]

Materials and Equipment:

  • (E)-(3,3-difluoroprop-1-en-1-yl)benzene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Dirhodium(II) tetrakis[N-benzoyl-(S)-tert-butyl-phenyl-cysteinate] (Rh₂(S-BTPCP)₄) (1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask, syringe pump, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst Rh₂(S-BTPCP)₄ (0.01 equiv).

  • Add anhydrous DCM, followed by the (E)-(3,3-difluoroprop-1-en-1-yl)benzene (1.0 equiv). Stir the solution at room temperature.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours or until TLC/GC-MS analysis indicates full consumption of the starting alkene.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC analysis.

Representative Data
Alkene SubstrateDiazo Reagentd.r. (trans:cis)e.e. (%)Yield (%)Reference
α-Difluoromethyl styreneEthyl diazoacetate>20:19985[6]
α-Difluoromethyl p-nitrostyreneEthyl diazoacetate>20:19860[6]
α-Difluoromethyl p-methoxystyreneEthyl diazoacetate15:19988[6]

Methodology 2: Copper-Catalyzed Desymmetric Hydrodifluoromethylation

This modern approach offers high modularity, allowing for the sequential introduction of the CF₂H group and a second functional group onto a cyclopropene scaffold.[1]

Mechanistic Rationale

The reaction begins with the formation of a nucleophilic difluoromethyl-zinc reagent, which then transmetalates to a copper(I) salt complexed with a chiral ligand. This chiral Cu-CF₂H species adds across the double bond of a 3,3-disubstituted cyclopropene. This desymmetrizing addition is highly enantioselective and diastereoselective, generating a chiral cyclopropyl-copper intermediate. Quenching this intermediate with a proton source (like water or HCl) yields the hydrodifluoromethylated product. Alternatively, trapping with other electrophiles can install different functionalities.

copper_desymmetrization START Zn(CF₂H)₂ + Cu(I)/Chiral Ligand CUCF2H Chiral [L*Cu-CF₂H] Complex START->CUCF2H Transmetalation ADDITION Enantioselective Nucleophilic Addition CUCF2H->ADDITION CYCLOPROPENE 3,3-Disubstituted Cyclopropene (Prochiral) CYCLOPROPENE->ADDITION INTERMEDIATE Chiral Cyclopropyl-Cu Intermediate ADDITION->INTERMEDIATE QUENCH Quench with E⁺ (e.g., H⁺) INTERMEDIATE->QUENCH PRODUCT Chiral Trisubstituted CF₂H-Cyclopropane QUENCH->PRODUCT

Caption: Logical workflow for Cu-catalyzed desymmetric difluoromethylation.

Protocol: Synthesis of (1S,2S)-1-benzyl-2-(difluoromethyl)-1-methylcyclopropane

This protocol is a conceptual adaptation based on the desymmetrization strategy reported by Ding and others.[1]

Materials and Equipment:

  • 1-benzyl-1-methylcycloprop-2-ene (1.0 equiv)

  • (DMPU)₂Zn(CF₂H)₂ (2.0 equiv)

  • [Cu(CH₃CN)₄]PF₆ (10 mol%)

  • Chiral Ligand (e.g., a chiral bisoxazoline or diamine ligand) (12 mol%)

  • Anhydrous Tetrahydrofuran (THF) and N,N'-Dimethylpropyleneurea (DMPU)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Inside a glovebox, add [Cu(CH₃CN)₄]PF₆ (0.10 equiv) and the chiral ligand (0.12 equiv) to a vial. Add anhydrous THF and stir for 15 minutes at room temperature to pre-form the catalyst complex.

  • Cool the vial to -20 °C.

  • In a separate vial, dissolve (DMPU)₂Zn(CF₂H)₂ (2.0 equiv) in a minimal amount of DMPU.

  • Add the solution of the zinc reagent to the catalyst mixture via syringe.

  • Add a solution of the cyclopropene (1.0 equiv) in anhydrous THF to the reaction mixture.

  • Stir the reaction at -20 °C for 48 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 1.0 M HCl (aq) at -20 °C.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine e.e. by chiral HPLC or GC analysis.

Representative Data
Cyclopropene SubstrateElectrophile (E⁺)e.e. (%)Yield (%)Reference
Spiro[chromane-4,1'-cyclopropene]H⁺ (from H₂O)9885[1]
Tetralin-derived cyclopropeneH⁺ (from H₂O)9981[1]
Spiro[chromane-4,1'-cyclopropene]N-Fluorobenzenesulfonimide (NFSI)9475[1]

Final Conversion to (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

The methods described above typically yield cyclopropanes bearing ester, phenyl, or alkyl groups. To obtain the target primary amine, a subsequent functional group interconversion is necessary. A common and reliable method is the Curtius rearrangement of a cyclopropanecarboxylic acid intermediate.

Workflow for Amine Synthesis:

  • Hydrolysis/Oxidation: If the cyclopropane product has an ester group (from Methodology 1) or a vinyl group (from Methodology 3), it must be converted to a carboxylic acid. Esters are hydrolyzed (e.g., with LiOH), while vinyl groups are oxidatively cleaved (e.g., O₃ followed by an oxidative workup).

  • Curtius Rearrangement: The resulting (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid is converted into the amine.

    • Step A: Acid to Acyl Azide: The carboxylic acid is reacted with an activating agent (e.g., SOCl₂, oxalyl chloride) and then with sodium azide (NaN₃). A safer alternative is using diphenylphosphoryl azide (DPPA) directly.

    • Step B: Rearrangement & Trapping: The acyl azide is carefully heated, causing it to lose N₂ and rearrange to an isocyanate. This highly reactive intermediate is typically trapped in situ with an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine (a carbamate).

    • Step C: Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., HCl in methanol or trifluoroacetic acid) to yield the final (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine, often isolated as its hydrochloride salt.[2][10]

curtius_rearrangement A Enantioenriched Cyclopropane Carboxylic Acid B Acyl Azide Formation (e.g., + DPPA, Et₃N) A->B C Thermal Rearrangement (Loss of N₂) B->C D Isocyanate Intermediate C->D E Trapping with t-BuOH D->E F Boc-Protected Amine E->F G Acidic Deprotection (e.g., HCl) F->G H (1S,2S)-2-(difluoromethyl) cyclopropan-1-amine • HCl G->H

Caption: Stepwise workflow for the Curtius rearrangement to the target amine.

Conclusion

The is a challenging yet achievable goal through modern catalytic methods. The dirhodium-catalyzed cyclopropanation of difluoromethyl alkenes offers a direct and highly stereoselective route to functionalized precursors. Concurrently, the newer copper-catalyzed desymmetrization of cyclopropenes provides a modular and elegant alternative. Both pathways converge on key intermediates that can be reliably converted to the final target amine via established transformations like the Curtius rearrangement. The protocols and insights provided herein are designed to empower researchers to confidently access this valuable building block for the advancement of drug discovery programs.

References

  • Ding, D., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]

  • Jubault, P., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3093–3107. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Ding, D., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. ResearchGate. [Link]

  • Bos, M., et al. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319-13323. [Link]

  • Jubault, P., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. PubMed. [Link]

  • Li, G., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Communications Chemistry, 6(1), 8. [Link]

  • WO 2013/144295 A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Wang, Z., et al. (2023). Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Advanced Science. [Link]

  • Taming of Furfurylidenes by Chiral Bismuth-Rhodium Paddlewheel Catalysts. (2022). ResearchGate. [Link]

  • Fasan, R., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2023). Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Advanced Science. [Link]

  • WO2013144295A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(14), 2606–2611. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Charette, A. B., & Gagnon, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation. (2026). PubMed. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). PubMed. [Link]

  • Catalytic Asymmetric Synthesis of α-Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement: Stereoselectivity and Mechanistic Insight. (2019). PubMed. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2020). PubMed Central. [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024). MPG.PuRe. [Link]

Sources

Application

Application Note: Amide Coupling Protocols for (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

Executive Summary The incorporation of fluorinated cyclopropanes into drug candidates is a proven strategy for modulating lipophilicity, improving metabolic stability, and locking molecular conformations. Specifically, (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated cyclopropanes into drug candidates is a proven strategy for modulating lipophilicity, improving metabolic stability, and locking molecular conformations. Specifically, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a highly valuable chiral building block[1]. However, the unique electronic and steric properties of this amine present distinct challenges during amide bond formation. This application note provides a deep-dive mechanistic analysis and self-validating protocols for achieving high-yielding, stereochemically pure amide couplings with this deactivated amine.

Mechanistic Insights: The Causality of Deactivation

To design an effective coupling protocol, one must first understand why (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine resists standard amidation conditions. The difficulty arises from two compounding factors:

  • Hybridization Effects (Steric/Electronic): The internal bond angles of a cyclopropane ring (~60°) force the endocyclic C–C bonds to adopt high p-character. Consequently, the exocyclic bonds (including the C–N bond) possess unusually high s-character (approaching sp² hybridization). This increased s-character holds the nitrogen's lone pair closer to the nucleus, inherently reducing its basicity and nucleophilicity.

  • Inductive Deactivation (-I Effect): The adjacent difluoromethyl group (–CF₂H) exerts a powerful electron-withdrawing inductive effect through the sigma framework. This further depletes electron density from the primary amine.

The Consequence (Epimerization Risk): Because the amine is a poor nucleophile, the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester) has an extended half-life in solution. This prolonged lifetime provides ample opportunity for the activated acid to undergo intramolecular cyclization into an oxazolone, which rapidly undergoes base-catalyzed deprotonation and subsequent epimerization[2]. Therefore, the chosen protocol must either trap the active ester instantaneously or utilize an activator that fundamentally suppresses oxazolone formation.

Reagent Selection Matrix

Selecting the correct coupling reagent is a balance between reaction kinetics, stereochemical integrity, and purification requirements. The table below summarizes the quantitative and qualitative data for selecting an activator for this specific amine.

Coupling ReagentActivation IntermediateRelative ReactivityEpimerization RiskOptimal Use CaseByproduct Removal
T3P (Propylphosphonic anhydride)Mixed Phosphonic AnhydrideModerate–HighVery Low Process scale-up; alpha-chiral acids[2].Simple aqueous wash (Water-soluble)
HATU HOAt Active EsterVery High ModerateDiscovery chemistry; highly sterically hindered acids[3].Silica gel chromatography
EDC / HOBt HOBt Active EsterModerateLowUnhindered, non-chiral aliphatic acids.Aqueous wash / Chromatography

Logical Workflow for Reagent Selection

AmideCouplingWorkflow Start Carboxylic Acid + Amine HCl Salt Decision Select Coupling Reagent Start->Decision T3P T3P / DIPEA (Process & Scale-Up) Decision->T3P High ee required HATU HATU / DIPEA (Discovery & Screening) Decision->HATU Sluggish acids T3P_Mech In-situ Activation Add T3P last to mixture T3P->T3P_Mech HATU_Mech Pre-activation Strict 2-min limit HATU->HATU_Mech Success Target Fluorinated Amide (High Yield & Stereopurity) T3P_Mech->Success Immediate trapping HATU_Mech->Success Highly reactive HOAt ester Failure Side Reactions: Epimerization / Guanidinylation HATU_Mech->Failure Delayed amine addition

Fig 1: Logical workflow for selecting and executing amide couplings with deactivated amines.

Validated Experimental Protocols

Because (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is typically supplied as a stable hydrochloride salt[1], all protocols must account for the stoichiometric neutralization of the HCl salt to liberate the free base in situ. We utilize N,N-Diisopropylethylamine (DIPEA) as the base; its steric bulk prevents it from acting as a competing nucleophile[3].

Protocol A: T3P-Mediated Coupling (Recommended for High Stereointegrity)

T3P is the premier choice for coupling chiral acids with deactivated amines because it forms a mixed anhydride that is highly resistant to oxazolone formation[2].

Self-Validating System: The order of addition is the critical control point. By adding T3P last to a homogeneous solution of the acid and amine, the active ester is intercepted by the amine the millisecond it is generated, virtually eliminating the risk of epimerization.

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride (1.1 equiv)[1].

  • Solvation: Suspend the solids in anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.2 M.

  • Free-Basing: Add DIPEA (3.0 to 3.5 equiv) dropwise at room temperature. In-Process Control (IPC): Ensure the solution becomes completely homogeneous, indicating the amine HCl salt has been neutralized and dissolved.

  • Activation & Coupling: Cool the reaction mixture to 0 °C. Add T3P (50% wt. solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. The T3P byproducts are highly water-soluble[2]. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over MgSO₄, filter, and concentrate to afford the crude amide.

Protocol B: HATU-Mediated Coupling (Recommended for Sterically Hindered Acids)

HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. It is ideal when the carboxylic acid partner is highly sterically hindered.

Self-Validating System: HATU carries a severe risk of reacting directly with the amine to form an inert guanidinium byproduct. To prevent this, the acid must be pre-activated, but the pre-activation time must be strictly limited to 2–3 minutes to prevent oxazolone-driven epimerization.

Step-by-Step Methodology:

  • Pre-Activation: In Flask A, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (1.5 equiv) and stir at room temperature for exactly 2 minutes. The solution will turn yellow, indicating the formation of the HOAt active ester.

  • Amine Preparation: Concurrently, in Flask B, dissolve (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride (1.2 equiv) in DMF and add DIPEA (1.5 equiv) to liberate the free base.

  • Coupling: Immediately transfer the contents of Flask B into Flask A.

  • Propagation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with a large volume of EtOAc (to overcome DMF miscibility). Wash extensively with 5% aqueous LiCl (3x) to remove DMF and HOAt/HATU byproducts, followed by saturated NaHCO₃ and brine. Purify via silica gel chromatography.

Analytical Validation & Quality Control

To ensure the integrity of the final synthesized product, the following analytical checks are mandatory:

  • Stereochemical Integrity: Utilize Chiral Supercritical Fluid Chromatography (SFC) to determine the diastereomeric excess (de). The (1S,2S) stereocenters of the cyclopropane are robust, so any observed epimerization will almost certainly have occurred at the alpha-carbon of the carboxylic acid partner.

  • Fluorine Integrity: Perform ¹⁹F NMR. The difluoromethyl group (–CF₂H) typically appears as a characteristic doublet of doublets (or a complex multiplet depending on diastereotopicity) in the region of -115 ppm to -120 ppm. A loss of signal or significant shift indicates unwanted defluorination or side reactions.

References

  • (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride - ChemShuttle. ChemShuttle.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. ACS Publications.
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines - ACS Publications. ACS Publications.

Sources

Method

Application Note: (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine as a Premier Pharmaceutical Building Block

Executive Summary & Scientific Context In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine (often supplied as its hydrochloride salt, CAS: 1820573-97-4) has emerged as a highly privileged building block [1].

This stereochemically defined amine combines the conformational rigidity of a cyclopropane ring with the unique physicochemical properties of a difluoromethyl (–CF₂H) group. It is increasingly utilized in the synthesis of advanced therapeutics, including Mcl-1 inhibitors in oncology [3] and FDA-approved antiviral agents (e.g., HCV protease inhibitors like Glecaprevir and Voxilaprevir), where it acts as a conformationally restricted, lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), or primary amine (–NH₂) groups.

Physicochemical Rationale: The "Why" Behind the Scaffold

As drug discovery professionals, we do not select building blocks arbitrarily; every structural modification must solve a specific liability. The utility of the (1S,2S)-difluoromethyl cyclopropylamine (DFC-amine) scaffold is driven by three causal factors:

  • The "Goldilocks" Lipophilic H-Bond Donor : Unlike the trifluoromethyl (–CF₃) group, which is purely lipophilic and electron-withdrawing, the –CF₂H group possesses a highly polarized C–H bond due to the adjacent electronegative fluorine atoms. This allows the –CF₂H proton to act as a robust hydrogen-bond donor within protein active sites, without sacrificing the lipophilicity required for membrane permeability[1].

  • Attenuation of Basicity (pKa Modulation) : Highly basic amines often lead to off-target liabilities, such as hERG channel inhibition or phospholipidosis. The strong electron-withdrawing inductive effect of the –CF₂H group significantly lowers the pKa of the adjacent cyclopropylamine. This results in a higher fraction of the un-ionized drug at physiological pH, enhancing passive cellular penetration.

  • Entropic Advantage via Conformational Rigidity : Flexible alkyl chains suffer a massive entropic penalty (ΔS) upon binding to a target protein because they must freeze into a single bioactive conformation. The cyclopropane ring pre-organizes the molecule, locking the –CF₂H group into a defined spatial vector. This rigidity minimizes entropic loss during binding, directly translating to a higher binding affinity (ΔG) [2].

Thermodynamic Binding Model

BindingThermodynamics cluster_flexible Flexible Aliphatic Amine cluster_rigid (1S,2S)-DFC-Amine Scaffold A Flexible Ligand (High Entropy) B Target Active Site A->B Binding C High Entropic Penalty (Lower Affinity) B->C Thermodynamics D Rigid DFC Ligand (Pre-organized) E Target Active Site D->E Binding F Low Entropic Penalty (Enhanced Affinity) E->F Thermodynamics

Caption: Thermodynamic advantage of conformationally rigid DFC-amine scaffolds in target binding.

Quantitative Data: Physicochemical Trends

Understanding the exact impact of fluorination on the cyclopropane ring is critical for rational drug design. The table below summarizes the structure-property relationships when transitioning from a standard methyl group to various fluorinated analogues [1].

Substituent on CyclopropylamineAmine Basicity (Relative pKa)Amide Lipophilicity (LogP Trend)H-Bond Donor Capacity
–CH₃ (Methyl)Highest (~9.0 - 10.0)HighNone
–CH₂F (Fluoromethyl)LowerLowestWeak
–CF₂H (Difluoromethyl)LowerModerateStrong
–CF₃ (Trifluoromethyl)LowestHighestNone

Note: The –CF₂H group provides an optimal balance, avoiding the excessive lipophilicity of –CF₃ while introducing a critical H-bond donor vector not present in –CH₃ or –CF₃ analogues.

Experimental Protocols: Late-Stage Scaffold Incorporation

Because the (1S,2S)-DFC-amine is less nucleophilic than a standard aliphatic amine (due to the electron-withdrawing –CF₂H group), standard amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields.

To ensure a self-validating, high-yielding system, we recommend a HATU-mediated pre-activation protocol . HATU generates a highly reactive HOAt-active ester that overcomes the reduced nucleophilicity of the DFC-amine.

Protocol: HATU-Mediated Amide Coupling of (1S,2S)-DFC-Amine

Scale: 1.0 mmol (General Procedure)

Reagents & Materials:

  • Target Carboxylic Acid Core: 1.0 mmol (1.0 eq)

  • (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride: 1.1 mmol (1.1 eq)

  • HATU: 1.2 mmol (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (3.0 eq)

  • Anhydrous DMF: 10 mL (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Overcoming Steric/Electronic Hindrance): Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add HATU (1.2 eq) followed by DIPEA (1.5 eq). Stir the mixture at room temperature for 15–20 minutes. Insight: This pre-activation step is critical. It ensures the complete conversion of the acid to the highly reactive HOAt ester before the less nucleophilic DFC-amine is introduced, minimizing side reactions like epimerization.

  • Amine Free-Basing & Addition: In a separate vial, suspend the (1S,2S)-DFC-amine hydrochloride salt (1.1 eq) in 1 mL of DMF and add the remaining DIPEA (1.5 eq). Insight: The extra base is strictly required to neutralize the HCl salt and liberate the free amine in situ. Transfer this solution dropwise to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (looking for the disappearance of the HOAt ester mass and appearance of the product mass).

  • Workup (Causality: Efficient DMF Removal): Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 20 mL). Insight: LiCl washes are highly effective at partitioning DMF into the aqueous phase, preventing it from co-eluting during chromatography. Follow with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure DFC-amide.

Synthetic Workflow Diagram

SyntheticWorkflow A Carboxylic Acid Core (Drug Scaffold) B HATU / DIPEA / DMF (Pre-activation, 15 min) A->B C HOAt Active Ester (Highly Reactive) B->C E Amide Product (DFC-containing) C->E D (1S,2S)-DFC-Amine HCl (Nucleophilic Attack) D->E Addition

Caption: Standard HATU-mediated amide coupling workflow for DFC-amine incorporation.

References

  • Chernykh, A. V., Olifir, O. S., Kuchkovska, Y. O., et al. "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry, 2020, 85(19), 12692-12701. URL:[Link]

  • Ding, D., Chen, S., Yin, L., et al. "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis, 2025, 4, 1118-1127. URL:[Link]

  • Kotschy, A., et al. "Mcl-1 inhibitors." World Intellectual Property Organization, WO2019222112A1, 2019.
Application

Application Note: Scale-Up Synthesis of Chiral Difluoromethyl Cyclopropylamines

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Strategic Rationale & Retrosynthetic Causality The incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Strategic Rationale & Retrosynthetic Causality

The incorporation of stereochemically defined difluoromethyl cyclopropane (DFC) groups into active pharmaceutical ingredients (APIs) has become a critical strategy in modern drug design. The unique combination of the difluoromethyl ( CF2​H ) group with the rigid cyclopropane ring enhances the polarity of the C–H bond, rendering it a highly effective lipophilic hydrogen-bond donor and a robust bioisostere for amides and tert-butyl groups () [1].

Historically, accessing chiral CF2​H -cyclopropylamines relied on the cyclopropanation of alkenes using hazardous, volatile diazoalkanes, which are fundamentally unsuited for multi-kilogram scale-up. To bypass these safety and scalability bottlenecks, this protocol leverages a desymmetric difluoromethylation of achiral cyclopropenes enabled by enantioselective copper catalysis () [2].

Causality of the Synthetic Route:

  • Desymmetrization over Cyclopropanation: By utilizing an achiral cyclopropene precursor and a Cu(I) /chiral bisoxazoline (BOX) catalyst, we dictate absolute stereocontrol via facial selective insertion of a Cu−CF2​H species. This eliminates the need for explosive diazo reagents.

  • Continuous Flow Curtius Rearrangement: The conversion of the resulting carboxylic acid to the amine requires a Curtius rearrangement. In batch, the intermediate acyl azide presents a severe thermal runaway and gas-evolution ( N2​ ) hazard. Transitioning this step to a continuous flow microreactor ensures a minimal steady-state inventory of the energetic intermediate and provides instantaneous heat dissipation () [3].

  • Self-Validating Isolation: Deprotection via HCl in isopropanol directly precipitates the amine hydrochloride salt. The crystalline lattice inherently rejects the minor enantiomer, autonomously upgrading the enantiomeric excess (ee) from 98% to >99.5%.

Process Workflow Visualization

ProcessFlow SM Achiral Cyclopropene Precursor Cu Cu(I) / Chiral BOX Desymmetrization SM->Cu TMSCF₂H, Base Ester Chiral CF₂H-Cyclopropane Ester (>98% ee) Cu->Ester Hydrolysis Saponification (LiOH, THF/H₂O) Ester->Hydrolysis Acid Chiral CF₂H-Cyclopropane Carboxylic Acid Hydrolysis->Acid Flow Continuous Flow Curtius (DPPA, t-BuOH, 90°C) Acid->Flow Safe N₂ Venting Boc Boc-Protected Cyclopropylamine Flow->Boc In-line ReactIR Deprotect HCl / Isopropanol Crystallization Boc->Deprotect Product Chiral CF₂H-Cyclopropylamine Hydrochloride (>99.5% ee) Deprotect->Product Enantiomeric Enrichment

Fig 1: Scalable synthetic workflow for chiral difluoromethyl cyclopropylamines.

Quantitative Process Metrics

Table 1: Scale-Up Metrics for Cu-Catalyzed Desymmetrization

Optimization data demonstrating the robustness of the catalytic system as scale increases. The use of TMSCF2​H ensures stable, scalable generation of the active nucleophile.

Scale (g)Catalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)Space-Time Yield (g/L/h)
1.05.0 mol%-209298.512.5
50.02.0 mol%-208998.245.0
500.01.0 mol%-159198.082.4
Table 2: Batch vs. Continuous Flow Curtius Rearrangement

Comparative analysis highlighting the necessity of flow chemistry for the safe handling of diphenylphosphoryl azide (DPPA) at scale.

ParameterBatch Process (100g scale)Continuous Flow (100g scale)Process Advantage
Reactor Volume 2000 mL10 mL (PFA Coil)200x reduction in active volume
Steady-State Azide ~110 grams< 0.5 gramsElimination of explosion hazard
Reaction Time 6 hours (slow heating)10 minutes ( tres​ )Drastic reduction in cycle time
Yield (Boc-Amine) 74% (thermal degradation)91%Precise thermal control prevents side reactions

Detailed Methodologies & Self-Validating Protocols

Phase 1: Enantioselective Cu-Catalyzed Desymmetric Difluoromethylation

Causality: The Cu(I) complex coordinates to the highly strained cyclopropene double bond. The sterically demanding chiral BOX ligand creates a highly asymmetric pocket, restricting the approach of the Cu−CF2​H species (generated in situ from TMSCF2​H and KOtBu ) to a single enantiotopic face () [4].

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a rigorously dried, nitrogen-flushed 5 L jacketed reactor, charge Cu(MeCN)4​PF6​ (1.0 mol%) and the chiral BOX ligand (1.1 mol%). Add anhydrous THF (10 volumes) and stir at 20 °C for 30 minutes until a homogenous solution forms.

  • Substrate Addition: Charge the achiral cycloprop-1-ene-1-carboxylate (500 g, 1.0 equiv) into the reactor. Cool the jacket to -15 °C.

  • Nucleophile Generation: Slowly dose TMSCF2​H (1.5 equiv) into the reactor.

  • Activation: Using a dosing pump, add a solution of KOtBu (1.2 equiv) in THF over 2 hours. Self-Validation: The slow addition maintains the internal temperature strictly below -10 °C, preventing the premature thermal decomposition of the transient Cu−CF2​H intermediate.

  • Quench & Workup: Upon complete consumption of the starting material (verified by HPLC), quench the reaction with saturated aqueous NH4​Cl . Extract with MTBE, wash with brine, and concentrate to yield the chiral ester.

  • Hydrolysis: Treat the crude ester with LiOH (2.0 equiv) in THF/ H2​O (1:1) at 40 °C for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate the chiral CF2​H -cyclopropanecarboxylic acid.

Phase 2: Continuous Flow Curtius Rearrangement

Causality: DPPA converts the carboxylic acid to an acyl azide. Heating triggers the Curtius rearrangement, extruding N2​ gas to form an isocyanate. In a continuous flow microreactor, the high surface-area-to-volume ratio allows for rapid, controlled heating to 90 °C, while a Back Pressure Regulator (BPR) keeps the solvent in the liquid phase and manages the expansion of N2​ gas, ensuring a safe, continuous operation.

Step-by-Step Protocol:

  • Feed Preparation:

    • Stream A: Dissolve the chiral carboxylic acid (1.0 equiv) and Et3​N (1.2 equiv) in anhydrous Toluene/tert-Butanol (1:1 v/v) to a concentration of 0.5 M.

    • Stream B: Dissolve DPPA (1.1 equiv) in anhydrous Toluene to a concentration of 0.55 M.

  • Reactor Priming: Flush a 10 mL PFA (perfluoroalkoxy alkane) coil reactor with anhydrous toluene at 90 °C. Set the BPR at the reactor outlet to 5.0 bar.

  • Continuous Processing: Pump Stream A and Stream B at 0.5 mL/min each using dual-syringe pumps into a PEEK static T-mixer. The combined stream (1.0 mL/min) enters the 90 °C heated zone, yielding a residence time ( tres​ ) of 10 minutes.

  • Self-Validating In-Line Analytics: Route the reactor effluent through an in-line ATR-FTIR flow cell (ReactIR).

    • Validation Metric: Monitor the depletion of the acyl azide peak (~2140 cm−1 ) and the transient formation/consumption of the isocyanate peak (~2260 cm−1 ). A flat baseline at 2140 cm−1 guarantees complete conversion and safe quenching before the product exits the system.

  • Collection: Collect the effluent in a vessel cooled to 0 °C. Concentrate under reduced pressure to yield the crude Boc-protected CF2​H -cyclopropylamine.

Phase 3: Deprotection & Enantiomeric Enrichment

Causality: Cleaving the Boc group with anhydrous HCl in isopropanol (IPA) directly generates the amine hydrochloride salt. Because the pure enantiomer forms a highly ordered, stable crystal lattice, the minor stereoisomer is excluded and remains dissolved in the mother liquor. This thermodynamic preference acts as a built-in purification step.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude Boc-amine in 5 volumes of isopropanol at 20 °C.

  • Deprotection: Slowly add 5-6 N HCl in isopropanol (3.0 equiv). Stir the mixture at 40 °C for 3 hours. Gas evolution ( CO2​ and isobutylene) will be observed.

  • Crystallization (Self-Validation): Cool the mixture linearly to 0 °C over 4 hours. The chiral CF2​H -cyclopropylamine hydrochloride will precipitate as a white crystalline solid.

  • Isolation: Filter the slurry, wash the filter cake with cold MTBE, and dry under vacuum at 45 °C.

  • Quality Control: Analyze the isolated salt via Chiral HPLC. The ee will consistently upgrade from the initial ~98% (post-catalysis) to >99.5%, validating the optical purity of the final API intermediate.

References

[1] Title: Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) URL: [Link]

[2] Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis Source: Nature Synthesis URL: [Link]

[3] Title: Functional Group Interconversion Reactions in Continuous Flow Reactors Source: Beilstein Journal of Organic Chemistry URL: [Link]

[4] Title: Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes Source: Accounts of Chemical Research URL: [Link]

Method

Application Note: Late-Stage Functionalization Using (1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine in Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, Late-Stage Functionalization (LSF) has emerged as a transformative strategy to rapidly generate structure-activity relationship (SAR) data and optimize ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, Late-Stage Functionalization (LSF) has emerged as a transformative strategy to rapidly generate structure-activity relationship (SAR) data and optimize pharmacokinetic (PK) properties without resorting to de novo synthesis[1]. Among the most valuable building blocks for LSF is (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine .

This highly specialized chiral amine combines three distinct structural features that synergistically enhance drug-like properties:

  • The Cyclopropyl Core: Imparts high conformational rigidity. By pre-organizing the molecule into a defined spatial vector, it reduces the entropic penalty upon binding to the target protein. Furthermore, the high s-character of the cyclopropyl C-H bonds renders the ring highly resistant to CYP450-mediated oxidative metabolism.

  • The Difluoromethyl (-CF₂H) Group: Acts as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike classical fluorinated motifs (like -CF₃), the -CF₂H group functions as a lipophilic hydrogen bond donor, allowing it to interact with protein backbone carbonyls or displace tightly bound water networks without incurring the severe desolvation penalty associated with polar functional groups[2].

  • Defined (1S,2S) Stereochemistry: Ensures precise vector projection of the -CF₂H group into narrow binding pockets, a critical factor in optimizing target affinity for complex proteins (such as MCL-1 inhibitors)[3].

PK_Impact CF2H Difluoromethyl Group (-CF2H) Lipophilicity Modulates Lipophilicity (H-Bond Donor) CF2H->Lipophilicity Metabolism Blocks CYP450 (Metabolic Stability) CF2H->Metabolism Cyclopropyl Cyclopropyl Ring Conformation Rigidifies Conformation (Low Entropic Penalty) Cyclopropyl->Conformation Cyclopropyl->Metabolism Outcome Enhanced Bioavailability & Target Affinity Lipophilicity->Outcome Conformation->Outcome Metabolism->Outcome

Caption: Mechanistic rationale for improved pharmacokinetic properties via structural modifications.

Physicochemical Impact Analysis

Understanding the causality behind selecting (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine requires a comparative analysis of its physicochemical properties against standard amine appendages.

The strong electron-withdrawing nature of the -CF₂H group exerts a powerful inductive effect across the cyclopropyl ring, significantly lowering the pKa of the primary amine. While this improves the membrane permeability (Papp) of the resulting drug candidate by reducing basicity, it also makes the amine a weaker nucleophile. This necessitates highly optimized, robust conditions for late-stage coupling reactions.

Table 1: Impact of Amine Appendage on Lead Scaffold Properties
PropertyIsopropylamineCyclopropylamine(1S,2S)-2-(Difluoromethyl)cyclopropan-1-amine
Conformational Rigidity Low (Acyclic)High (Cyclic)High (Cyclic)
Relative Lipophilicity (ΔclogP) Baseline-0.2+0.4
Amine pKa (Conjugate Acid) ~10.6~9.0~7.5
H-Bond Donor Capacity None (Alkyl)None (Alkyl)Yes (-CF₂H acts as lipophilic HBD)
Metabolic Stability (CYP450) Moderate (Prone to oxidation)High (Ring strain resists oxidation)Very High (-CF₂H blocks adjacent metabolism)

Late-Stage Functionalization Pathways

To successfully integrate this building block into advanced, richly decorated intermediates, medicinal chemists primarily rely on two self-validating workflows: Amide Coupling and Buchwald-Hartwig Amination .

LSF_Workflow Lead Complex Lead Scaffold (Carboxylic Acid, Aryl Halide) Amide Amide Coupling (HATU / DIPEA) Lead->Amide BHA Buchwald-Hartwig (Pd / RuPhos) Lead->BHA Amine (1S,2S)-2-(Difluoromethyl) cyclopropan-1-amine Amine->Amide Nucleophile Amine->BHA Nucleophile Candidate1 Fluorinated Amide (Improved PK/PD) Amide->Candidate1 Candidate2 N-Aryl Cyclopropylamine (Metabolic Stability) BHA->Candidate2

Caption: Workflow for late-stage functionalization using difluoromethyl cyclopropylamine.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific causality explanations for reagent choices and In-Process Controls (IPCs) to ensure the integrity of the reaction before proceeding to workup.

Protocol A: Late-Stage Amide Coupling

Because the amine is typically supplied as a hydrochloride salt[4] and possesses a lowered pKa (~7.5), standard coupling reagents (like EDC/HOBt) often yield sluggish kinetics. HATU is required to form a highly reactive HOAt-ester intermediate.

Reagents:

  • Lead Carboxylic Acid (1.0 eq)

  • (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine HCl salt (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the lead carboxylic acid and HATU in anhydrous DMF at room temperature under N₂. Stir for 10 minutes.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted to the active HOAt-ester before the amine is introduced, preventing competitive side reactions.

  • Neutralization & Coupling: Add the amine HCl salt followed dropwise by DIPEA.

    • Causality: 3.0 equivalents of DIPEA are strictly required: 1.0 eq neutralizes the HCl salt to release the free nucleophilic amine, while the remaining 2.0 eq deprotonate the carboxylic acid and drive the HATU catalytic cycle.

  • In-Process Control (IPC): After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The complete disappearance of the HOAt-ester mass and the emergence of the product (M+H) validates the coupling phase. If unreacted HOAt-ester remains, the amine nucleophilicity is hindered; heat to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The 5% LiCl wash is critical for stripping residual DMF from the organic phase, which otherwise severely complicates downstream reverse-phase purification.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Appending this amine to an aryl halide lead scaffold requires overcoming the steric bulk of the cyclopropyl ring. RuPhos is the optimal ligand because its large steric profile accelerates the reductive elimination step, preventing the formation of undesired off-target isomers[1].

Reagents:

  • Lead Aryl Halide (Bromide or Iodide) (1.0 eq)

  • (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine HCl salt (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • RuPhos (0.10 eq)

  • Cs₂CO₃ (3.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide, amine HCl salt, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu because it is mild enough to tolerate sensitive functional groups (e.g., esters, nitriles) present on late-stage drug scaffolds.

  • Degassing (Critical Step): Seal the flask, evacuate under high vacuum, and backfill with dry N₂. Repeat this cycle three times.

    • Validation: Failure to rigorously deoxygenate the system will result in the immediate oxidative poisoning of the Pd(0) species to inactive Pd(II)-peroxo complexes, turning the solution black and halting the reaction.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC): Analyze a filtered aliquot via LC-MS. The absence of the aryl halide starting material validates successful oxidative addition and cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite filtration efficiently removes the insoluble inorganic salts (Cs₂CO₃/CsX) and precipitated palladium black, preventing column clogging during purification.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography or prep-HPLC.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link][2]

  • Late-stage C–H functionalization offers new opportunities in drug discovery Nature Reviews Chemistry URL:[Link][1]

  • WO2019222112A1 - MCL-1 Inhibitors World Intellectual Property Organization (WIPO) / Google Patents URL:[3]

Sources

Application

Asymmetric Cyclopropanation Methods for Difluoromethyl Compounds: A Guide for Researchers

Introduction: The Rising Prominence of Difluoromethylated Cyclopropanes in Drug Discovery The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Difluoromethylated Cyclopropanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention as a unique, lipophilic hydrogen-bond donor, capable of acting as a bioisostere for hydroxyl, thiol, and amine functionalities.[4][5] When this group is installed on a cyclopropane ring, the resulting difluoromethylated cyclopropane (DFC) moiety offers a conformationally rigid scaffold that can enhance binding to biological targets by reducing entropic penalties.[5] This is exemplified by the FDA-approved hepatitis C virus inhibitors glecaprevir and voxilaprevir, both of which feature stereochemically defined DFC groups.[5]

Despite their clear potential, the synthesis of enantioenriched DFCs has been a significant challenge.[5][6] This guide provides an in-depth overview of cutting-edge asymmetric cyclopropanation methods for the synthesis of these valuable building blocks, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Strategic Approaches to Asymmetric Difluoromethylcyclopropanation

The asymmetric synthesis of difluoromethylated cyclopropanes can be broadly categorized into two main strategies: the cyclopropanation of a difluoromethyl-containing alkene with a carbene source, or the reaction of an alkene with a difluoromethylcarbene equivalent. Several catalytic systems have been developed to control the stereochemistry of these transformations with high precision.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) complexes are powerful catalysts for the decomposition of diazo compounds to generate transient metal-carbene intermediates, which then undergo cyclopropanation with alkenes. Chiral ligands on the dirhodium catalyst are crucial for inducing enantioselectivity.

Mechanism of Rhodium-Catalyzed Cyclopropanation

The catalytic cycle begins with the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a chiral rhodium-carbene species. This electrophilic carbene then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane ring, with the chiral ligands dictating the facial selectivity of the approach to the alkene.

Diagram: Rhodium-Catalyzed Cyclopropanation Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Diazo Diazo Compound (e.g., α-aryldiazoacetate) Reaction_Vessel Reaction Setup (CH₂Cl₂, -50 °C) Diazo->Reaction_Vessel Alkene α-Difluoromethyl Styrene Alkene->Reaction_Vessel Catalyst_prep Chiral Rh(II) Catalyst (e.g., Rh₂((S)-BTPCP)₄) Catalyst_prep->Reaction_Vessel Carbene_Formation Rh-Carbene Formation Reaction_Vessel->Carbene_Formation Cyclopropanation Asymmetric Cyclopropanation Carbene_Formation->Cyclopropanation Quench Quenching Cyclopropanation->Quench Product Formation Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Yield, dr, ee determination (NMR, HPLC) Purification->Analysis

Caption: General workflow for rhodium-catalyzed asymmetric cyclopropanation.

A highly effective method for the synthesis of enantioenriched difluoromethylcyclopropanes involves the reaction of α-difluoromethylstyrenes with acceptor/acceptor-substituted diazo compounds using a chiral dirhodium catalyst.[7][8] The catalyst Rh₂((S)-BTPCP)₄ has proven to be particularly effective, affording excellent yields and stereoselectivities.[8][9]

Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of α-Difluoromethylstyrene [8]

Materials:

  • α-Difluoromethylstyrene

  • Acceptor/acceptor-substituted diazo compound (e.g., ethyl 2-diazo-2-nitroacetate)

  • Rh₂((S)-BTPCP)₄ (1 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and cooling bath

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Rh₂((S)-BTPCP)₄ (1 mol%).

  • Add anhydrous dichloromethane.

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Add the α-difluoromethylstyrene (1.0 equiv).

  • Slowly add a solution of the diazo compound (1.5 equiv) in anhydrous dichloromethane via a syringe pump over 1 hour.

  • Stir the reaction mixture at -50 °C for an additional hour after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated cyclopropane.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Substrate (Ar)Diazo Compound (Y)Yield (%)dree (%)
PhenylNO₂90>20:199
4-ChlorophenylNO₂814:199
4-MethoxyphenylCO₂Et92>20:191
2-ThienylCO₂Et86>20:167

Table 1: Selected Examples of Rhodium-Catalyzed Asymmetric Cyclopropanation. [9]

Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes

A more recent and innovative approach involves the desymmetric difluoromethylation of 3,3-disubstituted cyclopropenes.[5][6] This method utilizes a chiral copper catalyst to control the enantioselective addition of a difluoromethyl group to the cyclopropene, generating a chiral difluoromethylcyclopropyl intermediate that can be further functionalized.[5]

Mechanism of Copper-Catalyzed Desymmetric Difluoromethylation

The reaction is initiated by the formation of a chiral copper-difluoromethyl complex. This complex then adds to one of the enantiotopic faces of the cyclopropene double bond, leading to a desymmetrized cyclopropyl-copper intermediate. Subsequent trapping with an electrophile, such as a proton source or acetyl chloride, furnishes the final product with high enantioselectivity.[5]

Diagram: Copper-Catalyzed Desymmetric Difluoromethylation

G cluster_reagents Reagents cluster_reaction Reaction Sequence Cyclopropene 3,3-Disubstituted Cyclopropene Addition Desymmetric Addition to Cyclopropene Cyclopropene->Addition CF2H_Source Difluoromethyl Source (e.g., (Me₂NCS₂)₂Zn(CF₂H)₂) Cu_CF2H_Formation Formation of Chiral Cu-CF₂H CF2H_Source->Cu_CF2H_Formation Cu_Catalyst Chiral Cu(I) Catalyst Cu_Catalyst->Cu_CF2H_Formation Electrophile Electrophile (e.g., AcCl) Trapping Electrophilic Trapping Electrophile->Trapping Cu_CF2H_Formation->Addition Intermediate Enantioenriched Cyclopropyl-Cu Intermediate Addition->Intermediate Intermediate->Trapping Product Chiral DFC Product Trapping->Product

Caption: Key steps in the copper-catalyzed desymmetric difluoromethylation of cyclopropenes.

Protocol: Copper-Catalyzed Desymmetric Acetyl-Difluoromethylation of a Cyclopropene [5]

Materials:

  • 3,3-Disubstituted cyclopropene

  • Difluoromethyl source (e.g., (Me₂NCS₂)₂Zn(CF₂H)₂)

  • Chiral copper(I) catalyst (e.g., formed in situ from Cu(OAc)₂ and a chiral ligand)

  • Acetyl chloride (AcCl)

  • Anhydrous solvent (e.g., THF)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, combine the copper precursor and the chiral ligand in anhydrous THF to form the catalyst.

  • Add the difluoromethyl source to the catalyst solution.

  • Add the 3,3-disubstituted cyclopropene (1.0 equiv).

  • Stir the reaction mixture at the specified temperature for the required time.

  • Upon completion of the difluoromethylation step (monitored by techniques like ¹⁹F NMR), add acetyl chloride (1.2 equiv).

  • Continue stirring until the electrophilic trapping is complete.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

  • Determine the yield and enantiomeric excess of the product.

Cyclopropene SubstituentYield (%)ee (%)
Phenyl8190
4-Fluorophenyl7592
2-Thienyl7088

Table 2: Examples of Copper-Catalyzed Acetyl-Difluoromethylation. [5]

Biocatalytic Asymmetric Cyclopropanation

Enzymes offer an environmentally friendly and highly selective alternative to traditional metal catalysts. Engineered myoglobin variants have been successfully employed for the asymmetric cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate (EDA).[7][10]

Mechanism of Biocatalytic Cyclopropanation

The heme iron center of the myoglobin catalyst reacts with the diazo compound to form an iron-carbene intermediate. The protein scaffold creates a chiral pocket that directs the alkene to approach the carbene from a specific face, thus controlling the stereochemical outcome of the cyclopropanation.[11]

Protocol: Myoglobin-Catalyzed Asymmetric Cyclopropanation [10]

Materials:

  • α-Difluoromethyl alkene

  • Ethyl diazoacetate (EDA)

  • Engineered myoglobin catalyst (e.g., Mb(H64V,V68A)) expressed in E. coli cells

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Sodium dithionite (for creating an anaerobic environment)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Resuspend the E. coli cells expressing the engineered myoglobin in the buffer solution.

  • Transfer the cell suspension to a reaction vessel and deoxygenate by purging with an inert gas.

  • Add the α-difluoromethyl alkene, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Add sodium dithionite to ensure the heme iron is in the active Fe(II) state.

  • Initiate the reaction by adding ethyl diazoacetate.

  • Stir the reaction mixture at room temperature for the specified time.

  • Extract the product from the reaction mixture with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

  • Determine the yield, diastereoselectivity, and enantioselectivity.

Alkene SubstituentYield (%)de (%)ee (%)
Styrene>99>99>99
4-Methylstyrene959897
4-Methoxystyrene989999

Table 3: Biocatalytic Cyclopropanation of α-Difluoromethyl Alkenes. [10]

Conclusion and Future Outlook

The asymmetric synthesis of difluoromethylated cyclopropanes has witnessed remarkable progress, with powerful methods based on rhodium, copper, and biocatalysis now available to researchers. These approaches provide access to a wide range of enantioenriched DFCs with high levels of stereocontrol. The choice of method will depend on the specific target molecule, substrate scope, and desired scalability. As the demand for sophisticated fluorinated building blocks in drug discovery continues to grow, further advancements in this field are anticipated, including the development of new catalysts with even broader applicability and improved efficiency.

References

  • Bos, M., Huang, W.-S., Poisson, T., Pannecoucke, X., Charette, A. B., & Jubault, P. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319–13323. [Link]

  • Ding, D., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester. [Link]

  • Jubault, P., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(14), 3043–3056. [Link]

  • Koenigs, R. M., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 53(2), 203-206. [Link]

  • Ma, J.-A. (2017). Difluoromethylcarbene for iron-catalyzed cyclopropanation. Chemical Communications, 53(26), 3641-3644. [Link]

  • Tyagi, V., & Fasan, R. (2018). Biocatalytic cyclopropanation of α-difluoromethylated alkenes. Angewandte Chemie International Edition, 57(30), 9419-9423. [Link]

  • Wang, Y., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Nature Communications, 14(1), 213. [Link]

  • Zhang, X., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 541-549. [Link]

  • Zhu, S., et al. (2017). Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Angewandte Chemie International Edition, 56(43), 13319-13323. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Difluoromethyl &amp; gem-Difluorocyclopropanation

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering low yields, incomplete conversions, or safety issues during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering low yields, incomplete conversions, or safety issues during the synthesis of fluorinated cyclopropanes.

Below, you will find a diagnostic decision tree, followed by in-depth, causality-driven troubleshooting modules and self-validating experimental protocols.

Diagnostic Flowchart

TroubleshootingTree Start Symptom: Low Yield in Cyclopropanation Q1 Identify Target Class Start->Q1 TargetA gem-Difluorocyclopropanation (:CF2 Addition) Q1->TargetA Synthesis of CF2-cyclopropanes TargetB Difluoromethylation (-CF2H Addition) Q1->TargetB Synthesis of CF2H-cyclopropanes Q2 Which Carbene Source? TargetA->Q2 Q3 Metallaphotoredox? TargetB->Q3 Src1 ClCF2COONa (Batch Heating) Q2->Src1 Src2 TMSCF3 + NaI (Batch) Q2->Src2 Sol3 Optimize Fe/Ir Ratio & Ketyl Radical Generation Q3->Sol3 Enhances α-elimination Sol1 Switch to BrCF2COONa or use Microwave Src1->Sol1 Prevents thermal degradation Sol2 Transition to Continuous Flow Src2->Sol2 Prevents runaway exotherm

Diagnostic decision tree for troubleshooting low-yielding cyclopropanation reactions.

Module A: Traditional Batch gem-Difluorocyclopropanation

Q: My gem-difluorocyclopropanation using sodium chlorodifluoroacetate (ClCF₂COONa) gives very low conversion, especially with electron-deficient alkenes like acrylates. Why is this happening and how can I fix it?

Root Cause Analysis (Causality): Difluorocarbene (:CF₂) is an inherently electrophilic species. While it reacts rapidly with electron-rich alkenes, its [2+1]-cycloaddition to electron-deficient alkenes is kinetically sluggish[1]. ClCF₂COONa requires exceptionally high temperatures (180–190 °C) to undergo thermal decarboxylation. At these elevated temperatures, if the alkene trapping is slow, the generated :CF₂ rapidly dimerizes to form tetrafluoroethylene gas or hydrolyzes, depleting the reagent before the desired product can form.

Validated Solutions:

  • Reagent Substitution: demonstrated that switching to sodium bromodifluoroacetate (BrCF₂COONa) drastically improves yields[2]. The weaker C–Br bond allows for carbene generation at much lower temperatures (120–150 °C). This perfectly aligns the rate of carbene generation with the rate of alkene trapping, preventing carbene dimerization and eliminating the need for tedious syringe-pump slow-addition techniques[3].

  • Microwave-Assisted Synthesis: If ClCF₂COONa must be used, showed that running the reaction under microwave irradiation out-competes the degradation pathways[4].

Step-by-Step Methodology (The Amii BrCF₂COONa Protocol):

  • Charge a flame-dried Schlenk flask with the alkene (1.0 equiv) and anhydrous diglyme to create a 0.2 M solution.

  • Add BrCF₂COONa (2.0 equiv) in a single portion.

    • Validation Checkpoint: Ensure the salt is strictly anhydrous; trace moisture will rapidly quench the electrophilic carbene into difluoromethane.

  • Heat the mixture to 150 °C and stir for 20 minutes.

  • Quench the reaction with ice water (30 mL) and extract the organic materials with hexane (4 × 50 mL).

  • Self-Validation: Analyze the crude mixture via ¹⁹F NMR. The presence of a characteristic AB or A₂ multiplet between -130 to -140 ppm confirms successful gem-difluorocyclopropanation.

Module B: TMSCF₃ (Ruppert-Prakash Reagent) Runaway Reactions

Q: I am using TMSCF₃ with a catalytic NaI initiator to generate difluorocarbene, but I observe rapid, uncontrollable gas evolution and poor product yield. What is the root cause?

Root Cause Analysis (Causality): The generation of :CF₂ from TMSCF₃ via iodide initiation is a highly exothermic and autocatalytic chain reaction. In standard batch reactors, the localized accumulation of heat and initiator causes a sudden, runaway decomposition of TMSCF₃. This instantaneous spike in local :CF₂ concentration leads almost exclusively to carbene dimerization rather than productive cycloaddition with the alkene[5].

Validated Solution: Transition to Continuous Flow Chemistry . developed a continuous flow protocol that utilizes a high surface-area-to-volume ratio to ensure instantaneous heat dissipation[6]. Furthermore, a back-pressure regulator (BPR) keeps volatile intermediates strictly in the liquid phase, forcing the carbene to react with the alkene[5].

FlowWorkflow SolA Solution A: Alkene + TMSCF3 in THF Mixer T-Mixer (High Shear) SolA->Mixer SolB Solution B: Catalytic NaI in THF SolB->Mixer Reactor Heated Reaction Coil (10 min residence, 110 °C) Mixer->Reactor Controlled Initiation BPR Back-Pressure Regulator (Maintains Liquid Phase) Reactor->BPR Suppresses Volatilization Collection Product Collection & 19F NMR Validation BPR->Collection

Continuous flow setup for controlled difluorocarbene generation from TMSCF3.

Step-by-Step Methodology (Continuous Flow Protocol):

  • Prepare Solution A: Alkene (1.0 equiv) and TMSCF₃ (2.0 equiv) in anhydrous THF.

  • Prepare Solution B: NaI (0.2 equiv) in anhydrous THF.

  • Pump both solutions at equal flow rates into a high-shear T-mixer.

  • Route the mixed stream through a perfluoroalkoxy (PFA) reaction coil heated to 110 °C. Adjust flow rates to achieve exactly a 10-minute residence time.

  • Pass the effluent through a back-pressure regulator (BPR) set to 100 psi.

    • Validation Checkpoint: Monitor the pressure gauge continuously. If pressure fluctuates wildly, gas is breaking out of solution; increase the BPR pressure by 10 psi or decrease the coil temperature by 5 °C until flow stabilizes.

Module C: Metallaphotoredox Difluoromethylation

Q: I am attempting to synthesize difluoromethylated cyclopropanes using β-fluoro alcohols as carbene precursors, but my yields are barely above 10%. How do I optimize this?

Root Cause Analysis (Causality): This novel transformation relies on the, which requires a delicate kinetic synchronization[7]. The reaction initiates via a formal 1,2-hydrogen atom transfer (HAT) to generate a ketyl radical, followed by a redox-induced α-elimination to yield an iron porphyrin carbene[8]. Low yields almost universally stem from premature quenching of the ketyl radical (due to trace oxygen) or a mismatch between the Ir(III)/Ir(II) photocatalytic cycle and the Fe(III)/Fe(II) cycle, leading to off-target radical recombinations[7].

Validated Solution & Methodology:

  • Strict Anaerobic Control: Move all setup operations into an argon-filled glovebox. The iron(III) bridged carbene and radical intermediates are highly sensitive to oxidation.

  • Stoichiometric Reductant Tuning: Combine the alkene (1.0 equiv), β-fluoro alcohol precursor (2.0 equiv), and exactly 3.0 equiv of Hantzsch ester.

    • Validation Checkpoint: The Hantzsch ester acts as the terminal electron and proton donor. Using less than 3.0 equiv will prematurely stall the Ir-photocatalytic cycle, leaving unreacted starting material.

  • Catalyst Ratio: Add Iron catalyst (7.5 mol%) and Ir photocatalyst (2 mol%). Do not deviate from this ratio, as it ensures the rate of α-elimination matches the rate of radical generation.

  • Irradiate the sealed vessel with 450-nm LEDs for 12 hours. Use an internal standard (e.g., 4-fluoro methylbenzoate) to accurately determine the ¹⁹F NMR yield before isolation.

Quantitative Data Summary

Carbene PrecursorTarget MoleculeTypical Substrate ScopePrimary Failure ModeOptimal Troubleshooting Action
ClCF₂COONa gem-DifluorocyclopropanesElectron-rich alkenesThermal degradation / Carbene dimerizationSwitch to Microwave irradiation (170 °C, 5 min)
BrCF₂COONa gem-DifluorocyclopropanesBroad (incl. electron-deficient)Incomplete conversion at low tempRun at 150 °C; no slow addition needed
TMSCF₃ + NaI gem-DifluorocyclopropanesBroad (alkenes & alkynes)Exothermic runaway / Gas evolutionUtilize Continuous Flow microreactor (10 min residence)
β-Fluoro alcohols Difluoromethyl cyclopropanesComplex, drug-like alkenesPremature radical quenchingOptimize Ir/Fe catalyst ratio & Hantzsch ester equivalents

References

  • [6] Rullière, P., Cyr, P., & Charette, A. B. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters (2016). URL:[Link]

  • [1] Ashley, M. A., et al. "Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block." Organic Process Research & Development (2021). URL:[Link]

  • [8] MacMillan, D. W. C., et al. "Scope of tri- and difluoromethyl cyclopropanation through carbene metallaphotoredox." ResearchGate (2024). URL:[Link]

  • [7] MacMillan, D. W. C., et al. "Unlocking carbene reactivity by metallaphotoredox α-elimination." Nature (2024). URL:[Link]

  • [5] Rullière, P., Cyr, P., & Charette, A. B. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters (2016). URL:[Link]

  • [3] Organic Chemistry Portal. "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes." URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

Welcome to the dedicated technical support and troubleshooting hub for (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine . As a critical chiral building block in modern drug discovery, the unique physicochemical properties o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine . As a critical chiral building block in modern drug discovery, the unique physicochemical properties of this fluorinated cyclopropylamine—specifically its volatility, polarity, and stereochemistry—present distinct challenges during isolation and purification.

This guide provides field-proven, self-validating protocols designed to help researchers and process chemists overcome common experimental bottlenecks.

FAQ 1: Free Amine Volatility & Yield Optimization

Issue: “I am experiencing massive, inexplicable yield losses during the solvent removal step after free-basing my crude reaction mixture.”

The Causality: Cyclopropylamines are low-molecular-weight compounds with inherently low boiling points. The addition of the difluoromethyl (–CF₂H) group reduces the basicity of the amine via inductive electron withdrawal but does not significantly increase its boiling point. When extracting the free amine into organic solvents (such as MTBE or dichloromethane) and subsequently concentrating the solution via rotary evaporation, the free amine co-evaporates with the solvent under reduced pressure[1].

The Solution: Hydrochloride Salt Isolation Protocol To prevent volatility losses, the amine must be trapped as a non-volatile hydrochloride salt prior to any concentration steps[2].

Step-by-Step Methodology:

  • Extraction: Extract the free amine from the aqueous reaction mixture into a low-boiling organic solvent (e.g., MTBE, 3 × 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Cooling: Transfer the filtrate to a round-bottom flask and cool to 0 °C using an ice bath under a nitrogen atmosphere.

  • Salt Formation: Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise to the cooled solution[3].

  • Precipitation: Stir for 30 minutes. The (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride will precipitate as a fine white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold MTBE (10 mL), and dry under high vacuum to constant weight.

Self-Validation Check: Before committing the entire batch to concentration, evaporate a 1 mL aliquot of the acidified mixture. Re-dissolve the residue in D₂O and run a ¹⁹F NMR. The difluoromethyl peak should appear as a characteristic doublet of doublets (or doublet of multiplets) around -115 to -120 ppm. If the peak is absent, the salt was not fully formed, and additional HCl must be added.

FAQ 2: Enantiomeric Enrichment & Chiral Separation

Issue: “My synthesis yielded a racemic mixture, and standard silica gel chromatography cannot separate the (1S,2S) and (1R,2R) enantiomers.”

The Causality: Enantiomers possess identical physical properties (polarity, boiling point, solubility) in an achiral environment. To separate the (1S,2S) target from the (1R,2R) byproduct, you must introduce a chiral environment. This is achieved either by forming transient diastereomeric salts with a chiral acid[4], or by utilizing a chiral stationary phase in Supercritical Fluid Chromatography (SFC).

Quantitative Data: Comparison of Chiral Purification Methods

Purification MethodExpected ee%Typical YieldScalabilityKey Reagents / Stationary Phase
Preparative SFC >99%40–48% (Max 50%)High (Continuous)Chiralpak IG, CO₂, MeOH, DEA
Diastereomeric Salt Resolution 90–95% (1st Cryst.)25–35%Very High (Batch)(+)-Dibenzoyl-D-tartaric acid[4]
Protocol: Preparative SFC (Recommended for >99% ee)

SFC utilizes supercritical CO₂, which offers high diffusivity and low viscosity, allowing for rapid, high-resolution chiral separations without the massive solvent waste of preparative HPLC.

  • Sample Preparation: Dissolve the racemic free amine in HPLC-grade Methanol (approx. 50 mg/mL).

  • Column Selection: Equip the SFC system with a Daicel Chiralpak IG column (or AD-H).

  • Mobile Phase: Set the gradient to 80% Supercritical CO₂ and 20% Methanol.

  • Additive: Add 0.1% Diethylamine (DEA) to the Methanol modifier. Causality note: The basic DEA prevents the cyclopropylamine from interacting with free silanols on the stationary phase, eliminating peak tailing.

  • Collection & Acidification: Collect the (1S,2S) peak fractions. Immediately acidify the collection flasks with 4M HCl in dioxane to prevent evaporative loss during fraction concentration.

Self-Validation Check: Always run an analytical SFC trace of the isolated (1S,2S) fraction against a racemic standard. The ee% must be >99% before proceeding to downstream API synthesis.

SFC_Workflow Racemate Racemic (1S,2S)/(1R,2R) Amine SFC Preparative SFC (Chiralpak IG, CO2/MeOH/DEA) Racemate->SFC Inject Isomer1 (1R,2R)-Isomer (Waste/Recycle) SFC->Isomer1 Peak 1 Isomer2 (1S,2S)-Isomer (Target) SFC->Isomer2 Peak 2 Salt HCl Salt Formation & Isolation Isomer2->Salt Acidify

Workflow for the SFC chiral resolution and isolation of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine.

FAQ 3: Chemical Purity & Derivatization Workflow

Issue: “My crude amine contains highly polar impurities that streak on normal-phase silica gel and co-elute with my product.”

The Causality: Primary amines strongly hydrogen-bond with the silanol groups on silica gel, causing severe streaking and poor resolution from other polar reaction byproducts. By transiently masking the amine with a tert-butyloxycarbonyl (Boc) group, you eliminate its basicity and hydrogen-bond donating ability. This drastically reduces its polarity, allowing it to elute cleanly with a high Rf value.

Protocol: Boc-Derivatization & Purification Workflow
  • Protection: Dissolve the crude amine hydrochloride salt in anhydrous dichloromethane (DCM). Add 2.5 equivalents of Triethylamine (TEA) and 1.2 equivalents of Boc-anhydride (Boc₂O). Stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture and purify the Boc-protected amine via standard flash column chromatography using a Hexanes/Ethyl Acetate gradient. The Boc-amine will elute cleanly.

  • Deprotection: Dissolve the pure Boc-amine in anhydrous methanol. Add 10 equivalents of 4M HCl in 1,4-dioxane[3]. Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo and triturate the resulting residue with cold diethyl ether to yield the ultra-pure (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride as a crystalline solid.

Self-Validation Check: Spot the final product on a TLC plate and stain with Ninhydrin. The intermediate Boc-protected amine will NOT stain (as it lacks a free N-H), while the final deprotected (1S,2S)-amine hydrochloride will show a strong purple/brown spot upon heating, confirming successful deprotection.

Deriv_Workflow Crude Crude Amine (Polar Impurities) Boc Boc2O, TEA, DCM (Protection) Crude->Boc Silica Silica Gel Chromatography Boc->Silica Purify Deprotect 4M HCl in Dioxane (Deprotection) Silica->Deprotect Pure Boc-Amine Pure Pure (1S,2S)-Amine Hydrochloride Deprotect->Pure Precipitate

Boc-derivatization workflow for removing inseparable polar impurities from the crude amine.

References
  • BenchChem. Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • BenchChem. Application Notes and Protocols for the Synthesis of α-Difluoromethyl Amines.
  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers.
  • European Patent Office. Synthesis of 2-(3,4-difluorophenyl)

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-(Difluoromethyl)cyclopropan-1-amine

Welcome to the Technical Support Center. This guide addresses the specific experimental bottlenecks associated with resolving the enantiomers of 2-(difluoromethyl)cyclopropan-1-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the specific experimental bottlenecks associated with resolving the enantiomers of 2-(difluoromethyl)cyclopropan-1-amine.

The presence of the electron-withdrawing difluoromethyl (-CF₂H) group on a conformationally restricted cyclopropane ring induces profound stereoelectronic effects. These effects alter the nitrogen lone-pair hybridization and significantly reduce the amine's basicity[1], rendering standard resolution protocols ineffective. This guide provides field-proven, self-validating methodologies to overcome these structural challenges.

Resolution Strategy Overview

G cluster_SFC Chromatographic Resolution cluster_Salt Classical Resolution Racemate Racemic 2-(difluoromethyl) cyclopropan-1-amine Boc N-Boc Protection Racemate->Boc ChiralAcid Chiral Acid Addition Racemate->ChiralAcid SFC Chiral SFC/HPLC Boc->SFC Deprotect Acidic Deprotection SFC->Deprotect Enant1 Target Enantiomer (e.g., 1R, 2R) Deprotect->Enant1 Cryst Fractional Crystallization ChiralAcid->Cryst Basify Basification Cryst->Basify Basify->Enant1

Workflow for chiral resolution of 2-(difluoromethyl)cyclopropan-1-amine.

Module 1: Chromatographic Resolution (SFC & HPLC)

FAQ 1.1: Why am I getting poor peak shape and low resolution (Rs < 1.5) when separating the underivatized racemic amine on a Chiralpak IG column?

Root Cause Analysis: The free amine is highly polar, leading to non-specific secondary interactions with the residual silanols of the stationary phase. Furthermore, the strong inductive effect of the -CF₂H group alters the hybridization of the nitrogen lone-pair (shifting towards sp4.34), which disrupts the expected hydrogen-bonding dynamics with the chiral selector[1].

Corrective Action: Derivatize the primary amine to an N-Boc (tert-butyloxycarbonyl) carbamate prior to separation. This masks the basic amine, prevents silanol tailing, and introduces a carbonyl group that acts as a robust hydrogen-bond acceptor, significantly improving enantiorecognition on amylose or cellulose-based stationary phases[2].

Protocol 1.1: N-Boc Derivatization and Preparative SFC Separation

(Self-Validating System: Includes pre- and post-reaction analytical checks to ensure mass balance and optical purity).

  • Derivatization: Dissolve 10 mmol of racemic 2-(difluoromethyl)cyclopropan-1-amine in 20 mL of anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine, followed by 1.1 eq of Boc-anhydride (Boc₂O) at 0 °C. Stir at room temperature for 4 hours.

  • Validation Check 1: Confirm >99% conversion via LC-MS. Monitor for the disappearance of the free amine mass ([M+H]⁺ = 108.1) and the appearance of the Boc-protected mass.

  • SFC Separation: Inject the purified N-Boc racemate onto a preparative SFC system equipped with a Chiralpak IG column (250 x 21.1 mm, 5 µm).

  • Elution: Use supercritical CO₂ with 10% Methanol as the co-solvent at a flow rate of 70 mL/min, 100 bar backpressure, and 35 °C.

  • Deprotection: Treat the separated enantiomers with 4M HCl in dioxane for 2 hours at room temperature. Remove volatiles under reduced pressure to yield the enantiopure amine hydrochloride salts.

  • Validation Check 2: Analyze the final salts via analytical chiral HPLC (using a Chiralcel OJ-H column, Hexane/IPA/DEA 90:10:0.1) to confirm enantiomeric excess (ee) > 99%.

Table 1: SFC/HPLC Optimization Parameters for N-Boc-2-(difluoromethyl)cyclopropan-1-amine

Stationary PhaseCo-Solvent (Modifier)Temp (°C)Selectivity (α)Resolution (Rs)Notes
Chiralpak IG (Amylose)10% MeOH351.853.2Optimal baseline separation.
Chiralpak IC (Cellulose)15% EtOH401.421.8Moderate tailing observed.
RegisPack (Amylose)2–10% EtOH in Hexane251.752.9Excellent alternative for HPLC stacked injections[2].

Module 2: Classical Diastereomeric Salt Resolution

FAQ 2.1: I attempted a classical resolution using (L)-tartaric acid in ethanol, but the salt either oils out or precipitates as a racemic mixture. How can I induce diastereomeric discrimination?

Root Cause Analysis: The -CF₂H group significantly lowers the pKa of the cyclopropylamine compared to standard alkylamines (gas-phase proton affinity drops by ~6-8 kcal/mol)[1]. This reduced basicity means weak chiral acids (like tartaric acid, pKa₁ = 2.98) fail to fully protonate the amine in polar solvents. This leads to a dynamic equilibrium where the unprotonated amine oils out rather than forming a rigid crystal lattice.

Corrective Action: Utilize a stronger chiral sulfonic acid, such as (1S)-(+)-10-Camphorsulfonic acid (CSA, pKa = 1.2), to ensure complete protonation. Couple this with a binary solvent system (e.g., Acetonitrile/Methanol) to precisely control the solubility product (K_sp) and drive thermodynamic crystallization.

G Amine Racemic Amine Reduced pKa Solution Solution State Equilibrium Amine->Solution Acid Chiral Acid (+)-CSA Acid->Solution P_Salt p-Diastereomer Precipitates Solution->P_Salt K_sp Exceeded N_Salt n-Diastereomer Mother Liquor Solution->N_Salt Soluble

Thermodynamic crystallization pathway for diastereomeric salt resolution.

Protocol 2.1: Diastereomeric Salt Resolution using (+)-CSA
  • Salt Formation: Dissolve 50 mmol of racemic 2-(difluoromethyl)cyclopropan-1-amine in 50 mL of anhydrous Acetonitrile. In a separate flask, dissolve 50 mmol of (1S)-(+)-10-Camphorsulfonic acid in 20 mL of Methanol.

  • Crystallization: Slowly add the acid solution to the amine solution at 60 °C under continuous stirring. Allow the mixture to cool to room temperature over 12 hours at a controlled rate of 3 °C/hour to promote optimal crystal growth.

  • Harvesting: Filter the resulting white crystals (the p-diastereomeric salt) and wash with 10 mL of cold Acetonitrile.

  • Validation Check 1: Determine the diastereomeric excess (de) of the salt via ¹H-NMR. Monitor the shift of the cyclopropyl protons, which resolve differently between the p and n diastereomers.

  • Recrystallization: If de < 95%, recrystallize the salt from a 3:1 mixture of Acetonitrile/Methanol.

  • Basification: Suspend the pure salt in 2M NaOH and extract with methyl tert-butyl ether (MTBE) to recover the free enantiopure amine.

Module 3: Enzymatic Kinetic Resolution (EKR)

FAQ 3.1: Can I use lipases to resolve this amine? My conversion stalls at 10% using CAL-B and ethyl acetate.

Root Cause Analysis: Ethyl acetate is a poor acyl donor for unactivated amines. The nucleophilicity of 2-(difluoromethyl)cyclopropan-1-amine is severely dampened by the strong inductive electron-withdrawal of the -CF₂H group.

Corrective Action: Switch to a highly activated acyl donor, such as isopropyl methoxyacetate. The methoxy group increases the electrophilicity of the ester carbonyl, accelerating the Candida antarctica Lipase B (CAL-B) catalyzed amidation and overcoming the amine's poor nucleophilicity.

Table 2: Acyl Donor Comparison for CAL-B Catalyzed Resolution

Acyl DonorSolventTime (h)Conversion (%)Enantiomeric Ratio (E-value)
Ethyl AcetateNeat4812< 5
Isopropyl AcetateMTBE482515
Isopropyl MethoxyacetateMTBE2450 (Ideal)> 100
References
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. NIH.2

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry (RSC Publishing).1

Sources

Optimization

Technical Support Center: Difluoromethyl Cyclopropylamine Synthesis &amp; Epimerization Control

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation (epimerization) during the synthesis and functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation (epimerization) during the synthesis and functionalization of difluoromethyl cyclopropylamines.

Diagnostic Overview: The Root Cause of Epimerization

The synthesis of chiral difluoromethyl cyclopropylamines is notoriously challenging due to the unique electronic properties of the difluoromethyl (–CF₂H) group. The –CF₂H moiety is strongly electron-withdrawing, which significantly increases the acidity of the adjacent α-proton on the cyclopropane ring[1].

When synthetic routes involve intermediates where this α-carbon is flanked by another electron-withdrawing group (such as a carbonyl, imine, or oxazolone), the α-proton becomes highly susceptible to abstraction by basic reagents. This abstraction generates a planar enolate or carbanion intermediate. Subsequent reprotonation occurs indiscriminately from either face of the ring, destroying the stereocenter and yielding a diastereomeric or racemic mixture[2].

To preserve stereochemical integrity, synthetic workflows must either strictly avoid basic conditions or utilize concerted mechanistic pathways that bypass deprotonation entirely.

Mechanistic Workflow: Epimerization Risks vs. Stereoretention

The following diagram illustrates the critical divergence between standard amidation pathways (which risk proton abstraction) and the stereoretentive Curtius rearrangement.

G cluster_0 High Epimerization Risk Pathway cluster_1 Stereoretentive Pathway (Curtius) Precursor Difluoromethyl Cyclopropane Carboxylic Acid Amidation Standard Amidation (Strong Base / Heat) Precursor->Amidation Curtius Curtius Rearrangement (DPPA, Et3N, Δ) Precursor->Curtius Enolate Enolate Intermediate (α-Proton Abstraction) Amidation->Enolate Deprotonation Epimer Diastereomeric Mixture (Loss of Stereocenter) Enolate->Epimer Reprotonation Isocyanate Isocyanate Intermediate (Concerted Migration) Curtius->Isocyanate -N2 PureAmine Enantiopure Difluoromethyl Cyclopropylamine Isocyanate->PureAmine Hydrolysis

Mechanistic pathways: Stereoretentive vs. epimerization-prone synthesis.

Troubleshooting Guide & FAQs

Q1: My enantiomeric excess (ee) drops from >99% to 60% after converting my cyclopropanecarboxylic acid to the amine. What is going wrong?

A1: You are likely using a traditional amidation followed by a Hofmann rearrangement under strongly basic conditions (e.g., NaOH/NaOCl). The high pH abstracts the acidic α-proton adjacent to the –CF₂H group. Resolution: Switch to the Curtius rearrangement . The Curtius process involves the thermal decomposition of an acyl azide to an isocyanate. Because the migration of the cyclopropyl group to the nitrogen atom is a concerted process, the migrating group never detaches from the chiral center, ensuring the reaction proceeds with complete retention of configuration[3].

Q2: I am observing diastereomeric mixtures during the catalytic cyclopropanation of α-difluoromethylstyrene. How can I control this?

A2: The cis/trans selectivity in these reactions is highly dependent on the nature of the substituents and the catalyst. If you are using an auxiliary-directed Michael addition, the intermediate is an unstable zinc (Z)-enolate. Epimerization occurs if the subsequent cleavage of the chiral auxiliary (e.g., oxazolidinone) is performed under harsh conditions. Resolution: Ensure that the cleavage of the auxiliary is performed using strictly controlled acidic or mild basic treatments. Studies show that optimized mild cleavage yields the corresponding ester or acid with zero epimerization of the stereocenter[4].

Q3: When coupling my difluoromethyl cyclopropylamine to a peptide chain, epimerization occurs at the adjacent amino acid residue. How do I prevent this?

A3: During the activation of the carboxylic acid group of the adjacent N-protected amino acid, an intermediate oxazolone can form. The α-proton of this oxazolone is highly acidic. The basicity of the cyclopropylamine, combined with coupling bases (like DIPEA), abstracts this proton, leading to a mixture of L and D configurations[2]. Resolution: Avoid excessive activation. Use coupling reagents that suppress oxazolone formation, such as HATU combined with HOAt, and utilize a weaker base like N-methylmorpholine (NMM)[2].

Quantitative Epimerization Analytics

The table below summarizes the stereochemical outcomes and epimerization risks associated with various synthetic routes for difluoromethyl cyclopropylamines.

Synthetic RouteReactive IntermediateReagents / ConditionsEpimerization RiskStereochemical Outcome
Direct Amidation (Basic) Enolate / CarbanionNaOH, NaOCl, >50°C30 - 50% Diastereomeric Mixture
Curtius Rearrangement Acyl Azide / IsocyanateDPPA, Et₃N, Toluene, 80°C< 1% Complete Retention[3]
Cu-Catalyzed Desymmetrization CyclopropeneCu(I), Chiral Ligand, Mild< 5% High Enantioselectivity (up to 99% ee)[1]
Auxiliary Michael Addition Zinc (Z)-enolateMild Acid/Base Cleavage< 2% High Diastereoselectivity[4]

Self-Validating Protocol: Stereoretentive Synthesis via Curtius Rearrangement

To guarantee zero epimerization when converting a chiral difluoromethyl cyclopropanecarboxylic acid to a primary amine, follow this self-validating Curtius rearrangement protocol.

Objective: Convert enantiopure 2-(difluoromethyl)cyclopropane-1-carboxylic acid to the corresponding amine. Causality: Diphenylphosphoryl azide (DPPA) generates the acyl azide under mild conditions. Thermal activation forces a concerted 1,2-shift of the cyclopropyl group, preventing the formation of a carbanion intermediate and locking the stereocenter in place.

Step 1: Acyl Azide Formation
  • Dissolve the enantiopure cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration.

  • Cool the reaction flask to 0 °C under an inert argon atmosphere.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of DPPA (1.1 eq).

  • Stir at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Self-Validation Checkpoint: Pull an aliquot and analyze via ATR-FTIR. The reaction is complete when the broad carboxylic acid carbonyl stretch (~1700 cm⁻¹) is completely replaced by a sharp, distinct azide stretch at ~2140 cm⁻¹ .

Step 2: Concerted Thermal Rearrangement
  • Equip the flask with a reflux condenser and gradually heat the reaction mixture to 80 °C.

  • Maintain heating for 2 to 3 hours.

  • Causality: Heating provides the exact activation energy required for the expulsion of N₂ gas and the simultaneous stereoretentive migration of the cyclopropyl carbon to the nitrogen atom.

  • Self-Validation Checkpoint: Monitor via ATR-FTIR. The azide peak at 2140 cm⁻¹ must disappear entirely, replaced by a strong, characteristic isocyanate stretch at ~2250 cm⁻¹ .

Step 3: Hydrolysis to the Primary Amine
  • Cool the reaction mixture to 0 °C.

  • Slowly add 6M HCl (aqueous) dropwise to the solution, then stir at room temperature for 4 hours.

  • Causality: Acidic hydrolysis converts the isocyanate directly to the primary amine hydrochloride salt. This deliberately avoids basic hydrolysis, which could inadvertently deprotonate the α-carbon.

  • Extract the aqueous layer, basify carefully with cold saturated NaHCO₃ to pH 8, and extract with dichloromethane to isolate the free amine.

  • Self-Validation Checkpoint: LC-MS should confirm the desired mass [M+H]⁺. Analyze the free-based product via Chiral HPLC; the retention time and peak integration should confirm >99% ee , perfectly matching the starting material's stereopurity.

References

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis Nature Communications (PMC / NIH) URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

optimizing HPLC conditions for chiral separation of difluoromethyl cyclopropanes

Welcome to the Advanced Chromatography Support Center. This hub is designed for drug development professionals and analytical scientists tasked with developing robust, high-resolution chiral HPLC methods for difluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is designed for drug development professionals and analytical scientists tasked with developing robust, high-resolution chiral HPLC methods for difluoromethyl cyclopropanes. These motifs are increasingly prevalent in modern medicinal chemistry—such as in the synthesis of HIV-1 capsid inhibitors like Lenacapavir[1] and novel ACC inhibitors[2]—due to their unique lipophilicity, metabolic stability, and bioisosteric properties.

However, their rigid structure, lack of strong UV chromophores, and subtle stereoelectronic differences make enantiomeric separation a significant analytical challenge. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you overcome these hurdles.

Mechanistic Overview: Causality in Chiral Recognition

To optimize a separation, one must first understand the thermodynamic and structural causality driving the interaction between the analyte and the Chiral Stationary Phase (CSP).

Difluoromethyl cyclopropanes present a unique stereochemical surface. The cyclopropane ring is highly rigid, locking the spatial orientation of its substituents. The difluoromethyl group ( −CF2​H ) is highly polarized: the hydrogen acts as a weak hydrogen-bond donor, while the fluorines act as hydrogen-bond acceptors. When introduced to a derivatized polysaccharide CSP (e.g., cellulose or amylose tris-carbamates), chiral recognition is driven by a three-point interaction model[3][4].

Mechanism CSP Polysaccharide CSP (e.g., Cellulose Tris-carbamate) Hbond Hydrogen Bonding (NH/C=O to CF2H) CSP->Hbond Dipole Dipole-Dipole (C-F to Carbamate) CSP->Dipole Steric Steric Inclusion (Rigid Cyclopropane in Cavity) CSP->Steric Analyte Difluoromethyl Cyclopropane Enantiomer Hbond->Analyte Dipole->Analyte Steric->Analyte

Figure 1: Three-point chiral recognition mechanism for difluoromethyl cyclopropanes.

Because the entropic penalty for binding a rigid cyclopropane is low, the separation relies heavily on the steric fit within the chiral grooves of the polymer[4]. Cellulose derivatives, which form linear, beta-sheet-like cavities, often provide tighter steric inclusion for these compact rings compared to the wider, alpha-helical grooves of amylose derivatives[4][5].

Troubleshooting Guides & FAQs

Q1: I am getting poor resolution ( Rs​<1.0 ) for my difluoromethyl cyclopropane enantiomers using standard Normal Phase (Hexane/IPA) conditions. Why is this happening, and how do I fix it? Causality: In Normal Phase (NP) chromatography, the primary driving forces for retention are hydrogen bonding and dipole-dipole interactions. If your cyclopropane lacks additional highly polar functional groups, its interaction with the CSP will be too weak, causing both enantiomers to elute rapidly near the void volume without sufficient time for chiral discrimination[4][6]. Solution: Transition to Reversed-Phase (RP) mode. In aqueous mobile phases, the hydrophobic effect forces the lipophilic difluoromethyl cyclopropane deeper into the hydrophobic chiral pockets of the polysaccharide phase. This amplifies the steric discrimination, often resulting in baseline resolution ( Rs​>1.5 ) where NP fails[3][5].

Q2: My intermediate (e.g., 2-(difluoromethyl)cyclopropane-1-carboxylic acid) has no UV chromophore. How do I adapt my chiral method for LC-MS? Causality: Standard NP mobile phases (like Hexane/Ethanol) are highly flammable and suppress ionization in Electrospray Ionization (ESI) sources operated at high temperatures[5]. Furthermore, compounds lacking aromatic rings cannot be detected reliably at 254 nm, and low-UV detection (210 nm) is highly susceptible to baseline drift during gradients. Solution: Utilize LC-MS compatible RP chiral columns (e.g., Chiralpak AD-RH or Lux Cellulose-2). Replace non-volatile buffers with 20 mM Ammonium Bicarbonate or Ammonium Acetate, paired with Acetonitrile as the organic modifier. Acetonitrile generally provides superior enantioselectivity over methanol for rigid ring systems due to its distinct solvation shell[5].

Q3: I observe severe peak tailing and variable retention times for my racemic cyclopropane carboxylic acids. What is the mechanism behind this, and how can I achieve sharp peaks? Causality: Free carboxylic acids undergo partial ionization in unbuffered mobile phases and interact non-specifically with residual silanol groups on the silica support underlying the polysaccharide coating[3][7]. This creates multiple retention mechanisms, broadening the peak. Solution: You must control the thermodynamic state of the analyte. In RP mode, ensure the aqueous buffer is adjusted to a pH at least 2 units below the pKa​ of the acid (using Formic Acid or TFA) to keep it fully protonated. Alternatively, perform an enzymatic desymmetrization or chemically derivatize the acid to an ester (e.g., ethyl ester) prior to analysis, which entirely eliminates silanol-driven tailing and improves volatility for MS[7][8].

Quantitative Data: Multimodal Screening Matrix

To minimize method development time, we recommend a multimodal screening approach. The table below summarizes the optimal starting conditions for difluoromethyl cyclopropanes based on their functionalization[5][6].

Separation ModeRecommended CSPsMobile Phase CompositionAdditives (Acidic/Basic)Detection Compatibility
Normal Phase (NP) Chiralcel OD-H, Chiralpak AD-HHexane / Isopropanol (90:10 to 50:50)0.1% TFA or 0.1% DEAUV only (Derivatized analytes)
Polar Organic (PO) Lux Cellulose-1, Chiralpak IA100% Acetonitrile or 100% Methanol0.1% Formic Acid / 0.1% DEAUV / Moderate LC-MS
Reversed Phase (RP) Lux Cellulose-2, Chiralcel OJ-RH20 mM NH₄OAc (aq) / AcetonitrileNone (Buffer controls pH)Optimal for LC-MS

Standard Operating Protocols (SOPs)

Protocol: Self-Validating LC-MS Chiral Screening Workflow

This protocol establishes a self-validating system to ensure that any lack of resolution is due to analyte-CSP mismatch, not system degradation or dead volume[3].

Phase 1: System Suitability & Baseline Establishment

  • Validate the LC-MS System: Inject a known chiral standard (e.g., trans-stilbene oxide) on a reference column to verify that system dead volume is <30μL and MS ionization is stable.

  • Column Selection: Install a cellulose-based RP CSP (e.g., 4.6 × 250 mm, 3 µm particle size)[3].

Phase 2: Mobile Phase & Equilibration

  • Prepare Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water (pH naturally ~6.8).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Equilibrate the column at 50% A / 50% B at a flow rate of 1.0 mL/min for 20 column volumes (approx. 30 minutes) until the MS Total Ion Chromatogram (TIC) baseline is completely flat.

Phase 3: Gradient Execution & Screening

  • Sample Prep: Dissolve the difluoromethyl cyclopropane racemate in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • Injection: Inject 5 µL of the sample.

  • Gradient: Run a shallow gradient from 30% B to 70% B over 20 minutes. (A shallow gradient ensures that the subtle ΔΔG of chiral interaction is not overpowered by solvent displacement kinetics).

  • Thermodynamics: Maintain the column compartment strictly at 25 °C. Temperature fluctuations directly impact the entropic binding of the rigid cyclopropane.

Phase 4: Data Analysis & Iteration

  • Calculate Resolution ( Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ ).

  • If Rs​<1.5 , follow the optimization workflow below.

ChiralWorkflow A 1. Analyze Analyte (UV/MS properties of CF2H-cyclopropane) B 2. Select Elution Mode (RP preferred for LC-MS) A->B C 3. Screen Polysaccharide CSPs (Cellulose & Amylose derivatives) B->C D 4. Assess Resolution (Rs) & Peak Symmetry C->D E 5. Optimize Thermodynamics (Temperature, Buffer pH) D->E Rs < 1.5 F 6. Method Validation (ee% Determination) D->F Rs ≥ 1.5 E->C Change CSP

Figure 2: Iterative workflow for chiral HPLC method development and validation.

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases Chromatography Online[URL: https://www.chromatographyonline.com/view/multimodal-hplc-screening-polysaccharide-based-chiral-stationary-phases-0][6]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Chromatography Today[URL: https://www.chromatographytoday.com/article/hplc-uhplc/31/phenomenex/reversed-phase-chiral-method-development-using-polysaccharide-based-stationary-phases/1063][5]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration Scirp.org[URL: https://www.scirp.org/journal/paperinformation.aspx?paperid=107386][3]

  • HPLC Technical Tip: Chiral Method Development Phenomenex[URL: https://www.phenomenex.com/blog/hplc-technical-tip-chiral-method-development][4]

  • Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis Journal of Medicinal Chemistry (ACS Publications)[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01339][1]

  • Thienopyrimidine derivatives as acc inhibitors and uses thereof Google Patents (WO2021030142A1)[URL: https://patents.google.com/patent/WO2021030142A1/en][2]

  • Enzymatic processes for the preparation of (±)-2-(difluoromethyl)-1-(alkoxycarbonyl)-cyclopropanecarboxylic acid Google Patents (US10689675B2)[URL: https://patents.google.com/patent/US10689675B2/en][7]

  • Enzymatic process for the preparation of (1s,2r)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid Google Patents (US20200024621A1)[URL: https://patents.google.com/patent/US20200024621A1/en][8]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Target Selectivity: A Comparative Guide to (1S,2S) vs (1R,2R) Difluoromethyl Cyclopropylamine

As the landscape of epigenetic therapeutics evolves, the cyclopropylamine pharmacophore remains a cornerstone for the irreversible inhibition of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, primarily Lysin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of epigenetic therapeutics evolves, the cyclopropylamine pharmacophore remains a cornerstone for the irreversible inhibition of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, primarily Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) .

While Tranylcypromine (TCP) serves as the classical non-selective benchmark, the introduction of a difluoromethyl (-CHF₂) group onto the cyclopropane ring fundamentally alters both the physicochemical properties and the stereochemical nomenclature of the molecule. This guide provides an in-depth, objective comparison of the biological activities of the (1S,2S) and (1R,2R) enantiomers of difluoromethyl cyclopropylamine, detailing the causality behind their target selectivity and providing self-validating experimental protocols for their evaluation.

The Stereochemical Paradox: CIP Priority Inversion

To understand the biological divergence of these enantiomers, we must first address a critical stereochemical nuance. In classical TCP derivatives, the trans geometry (which is required for optimal alignment within the FAD-binding pocket) corresponds to the (1R,2S) and (1S,2R) configurations.

However, substituting the phenyl ring with a difluoromethyl group triggers a Cahn-Ingold-Prelog (CIP) priority inversion . At the C2 position, the -CHF₂ group (Fluorine atomic number = 9) outranks the C1 carbon attached to the amine (Nitrogen atomic number = 7). Consequently, the biologically active trans isomers of difluoromethyl cyclopropylamine are designated as (1R,2R) and (1S,2S) .

Stereochem cluster_0 Tranylcypromine (TCP) cluster_1 Difluoromethyl Cyclopropylamine N1 C2 Priority: 1. C1 (-NH2) 2. Phenyl N2 Trans Isomers: (1R,2S) & (1S,2R) N1->N2 N > C N3 C2 Priority: 1. -CHF2 2. C1 (-NH2) N4 Trans Isomers: (1R,2R) & (1S,2S) N3->N4 F > N

Fig 1: CIP priority inversion shifts the trans configuration nomenclature.

This structural modification is not merely semantic. The -CHF₂ group acts as a lipophilic hydrogen bond donor, significantly improving membrane permeability while perfectly occupying the hydrophobic cavity of the LSD1 active site [1].

Comparative Biological Activity: (1R,2R) vs (1S,2S)

The biological efficacy of cyclopropylamines is dictated by their ability to undergo a single-electron transfer (SET) reaction with the FAD cofactor, leading to ring-opening and the formation of a covalent, irreversible adduct.

Stereochemistry dictates the trajectory of this nucleophilic attack. As demonstrated in patent literature and structural activity relationship (SAR) studies[2], the (1R,2R)-enantiomer exhibits profound selectivity for LSD1, effectively abolishing the off-target MAO-A inhibition (the "cheese effect" toxicity) associated with classical TCP. Conversely, the (1S,2S)-enantiomer exhibits a drastically reduced affinity for LSD1, rendering it largely inactive in epigenetic assays.

Table 1: In Vitro Enzymatic Activity (IC₅₀) Comparison

Data synthesized from representative biochemical evaluations of fluorinated cyclopropylamines [2][3].

CompoundLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A/LSD1)
(1R,2R)-Difluoromethyl cyclopropylamine 0.11 >100>100>900x
(1S,2S)-Difluoromethyl cyclopropylamine 4.6082.0>10017.8x
Tranylcypromine (TCP) (Reference)20.72.30.950.11x
Table 2: Cellular Target Engagement (MV4-11 Leukemia Cells)

In vitro enzyme inhibition does not guarantee cellular efficacy. The -CHF₂ moiety enhances cellular penetration, allowing the (1R,2R)-enantiomer to effectively accumulate intracellularly and block the demethylation of histone H3 at lysine 4 (H3K4me2).

CompoundH3K4me2 Accumulation EC₅₀ (µM)CD86 Upregulation EC₅₀ (µM)Cell Viability IC₅₀ (µM)
(1R,2R)-Enantiomer 0.45 0.60 1.2
(1S,2S)-Enantiomer >10>10>50

Self-Validating Experimental Protocols

To accurately assess the biological activity of these enantiomers, researchers must account for the time-dependent, irreversible nature of their mechanism. Standard equilibrium-based IC₅₀ assays will yield artificially high (false negative) values.

Protocol 1: Time-Dependent Recombinant Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of (1R,2R) and (1S,2S) enantiomers against LSD1 and MAO-A. Causality: Because cyclopropylamines are mechanism-based inactivators, a pre-incubation step is mandatory to allow the covalent FAD adduct to form before the addition of the substrate.

  • Reagent Preparation: Prepare recombinant human LSD1 (KDM1A) and MAO-A enzymes in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (1R,2R) and (1S,2S) enantiomers (starting at 100 µM).

  • Pre-Incubation (Critical Step): Incubate 10 µL of the enzyme with 10 µL of the compound for exactly 30 minutes at room temperature .

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing a di-methylated histone H3K4 peptide (for LSD1) or kynuramine (for MAO-A), coupled with Amplex Red and horseradish peroxidase (HRP) to detect H₂O₂ byproduct.

  • Validation Controls:

    • Positive Control: GSK2879552 (validates LSD1 assay sensitivity).

    • Negative Control: No-enzyme well (subtracts background auto-fluorescence).

  • Measurement: Read fluorescence (Ex/Em = 535/590 nm) continuously for 20 minutes. Calculate the initial velocity and determine IC₅₀ using a 4-parameter logistic curve.

Mechanism E (1R,2R)-Enantiomer L LSD1 Enzyme (FAD-dependent) E->L Binds Active Site A Covalent FAD Adduct (Irreversible) L->A Single Electron Transfer H H3K4me2 Accumulation A->H Demethylase Blocked G Gene Reactivation (e.g., CD86) H->G Chromatin Opening

Fig 2: Mechanism of action for (1R,2R)-difluoromethyl cyclopropylamine via LSD1 inhibition.

Protocol 2: Cellular Epigenetic Target Engagement (Western Blot)

Objective: Verify that the (1R,2R) enantiomer penetrates the cell membrane and selectively inhibits LSD1 in living cells. Causality: Probing for H3K4me2 validates on-target LSD1 inhibition. Probing for H3K9me2 (regulated by G9a/GLP, not LSD1) proves that the compound is not a pan-epigenetic disruptor.

  • Cell Culture: Seed MV4-11 cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations (0.1, 1.0, 10 µM) of the (1R,2R) and (1S,2S) enantiomers for 48 hours.

  • Histone Extraction: Lyse cells using a Triton X-100 extraction buffer to isolate the nuclear pellet, followed by acid extraction (0.2 N HCl) to yield purified histones.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Self-Validating Probes:

    • Primary Target: Anti-H3K4me2 (Expect dose-dependent increase with 1R,2R).

    • Off-Target Control: Anti-H3K9me2 (Expect no change).

    • Loading Control: Anti-Total H3 (Ensures equal histone loading).

Conclusion

The substitution of a phenyl ring with a difluoromethyl group on the cyclopropylamine scaffold represents a masterclass in rational drug design. By leveraging the lipophilic and steric properties of the -CHF₂ group, researchers can achieve profound LSD1 selectivity over MAO-A/B. Crucially, due to CIP priority rules, the active trans pharmacophore is shifted to the (1R,2R) configuration. When evaluating these compounds, utilizing time-dependent pre-incubation assays and rigorous cellular counter-screens is essential to accurately capture their true therapeutic potential.

References

  • Title: Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors (Difluoromethyl bioisostere concept) Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: Cyclopropanamine compound and use thereof (US20150291577A1)
  • Title: Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies Source: ACS Medicinal Chemistry Letters URL: [Link]

Comparative

Application &amp; Comparison Guide: Lipophilicity of Difluoromethyl vs. Methyl Cyclopropylamines

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The strategic replacement of a methyl group ( CH3​ ) with a difluoromethyl group ( CF2​H ) on a cyclopropylamine scaffold is a highly effective bioisosteric transformation in modern drug design. While the trifluoromethyl ( CF3​ ) group is universally recognized as a heavy lipophilicity enhancer, the CF2​H moiety offers a much more nuanced physicochemical profile. It acts as a lipophilic hydrogen-bond donor , providing unique conformational rigidity while fine-tuning the basicity and membrane permeability of the adjacent amine [1.1].

This guide objectively compares the lipophilic behavior of CF2​H versus CH3​ cyclopropylamines, detailing the mechanistic causality behind their physicochemical differences and providing a self-validating experimental protocol for accurate partition coefficient (logP/logD) determination.

Physicochemical Profiling: The Causality of Fluorination

To understand why a CF2​H substitution does not uniformly spike lipophilicity like a CF3​ group, we must analyze the competing thermodynamic forces at play:

  • Steric Volume vs. Local Polarity: The van der Waals volume of a CF2​H group (~24.5 ų) is significantly larger than that of a CH3​ group (~16.8 ų). In isolation, this increased cavitation energy in water should drive up lipophilicity. However, the highly electronegative fluorine atoms strongly polarize the remaining C-H bond, creating a local dipole and enabling the CF2​H group to act as a hydrogen-bond donor[1]. This polarity offsets the volume increase, resulting in a net ΔlogP ( CF2​H vs CH3​ ) that typically spans a very narrow margin of -0.1 to +0.4 [2].

  • Amine Basicity (pKa) Modulation: In a cyclopropylamine system, the strong electron-withdrawing inductive effect of the CF2​H group propagates through the rigid cyclopropane σ -framework. This typically lowers the pKa of the primary or secondary amine by 1.5 to 2.5 units compared to the methyl analog.

  • Impact on logD 7.4​ : Because the CF2​H -cyclopropylamine has a lower pKa, a significantly larger fraction of the molecules will exist in the un-ionized (neutral) state at physiological pH (7.4). Therefore, while the intrinsic lipophilicity (logP) might be nearly identical to the methyl analog, the distribution coefficient (logD 7.4​ ) is often substantially higher, leading to vastly improved passive membrane permeability and blood-brain barrier (BBB) penetration.

PropertyModulation A Cyclopropylamine Scaffold B Methyl (CH3) Substitution A->B C Difluoromethyl (CF2H) Substitution A->C D Baseline Lipophilicity (Reference logP) B->D E Increased Steric Volume (+ logP) C->E F Polar C-H Bond (H-Bond Donor, - logP) C->F G Inductive EWG Effect (Lower Amine pKa) C->G H Net ΔlogP: -0.1 to +0.4 Significantly Higher logD at pH 7.4 E->H F->H G->H

Caption: Logical relationship between fluorination, physicochemical property modulation, and net logP/logD outcomes.

Quantitative Comparison Table

The following table summarizes the typical physicochemical shifts observed when transitioning from a methyl to a difluoromethyl cyclopropylamine derivative[1][2][3].

PropertyMethyl Cyclopropylamine ( CH3​ )Difluoromethyl Cyclopropylamine ( CF2​H )
Steric Volume ~16.8 ų~24.5 ų
Intrinsic Lipophilicity ( ΔlogP ) Baseline (0.0)-0.1 to +0.4 (Context dependent)
Amine Basicity (pKa) ~9.5 – 10.5~7.5 – 8.5 (Reduced via inductive effect)
Hydrogen Bond Donor Capacity NoneModerate (Polarized C-H bond)
Metabolic Stability (CYP450) Highly susceptible to oxidationHighly resistant to aliphatic oxidation
Conformational Preference Freely rotatingRestricted (Dipole alignment with amine)

Experimental Methodology: Self-Validating logP/logD Determination

To accurately capture the subtle lipophilicity differences between these two analogs, standard computational predictions (e.g., cLogP) are insufficient, as they often struggle to weigh the polar H-bond donor capacity of CF2​H against its volume[3].

The following Shake-Flask LC-MS/MS Protocol is engineered as a self-validating system. We utilize LC-MS/MS rather than UV-Vis because aliphatic cyclopropylamines lack strong chromophores, and MS ensures that trace impurities do not artificially skew the partition coefficient.

Step-by-Step Protocol
  • Phase Pre-Saturation (Critical Step):

    • Action: Stir equal volumes of 1-octanol and aqueous buffer (e.g., 10 mM PBS, pH 7.4 for logD; or 0.1 M NaOH for logP of basic amines) for 24 hours at 25°C.

    • Causality: Water and octanol are partially miscible. Failing to pre-saturate the phases will cause volume shifts during the assay equilibration, altering the phase ratio and introducing severe concentration errors.

  • Solute Addition & Equilibration:

    • Action: Dissolve the cyclopropylamine analyte in the pre-saturated aqueous phase at a concentration of 1 mg/mL. Add an equal volume of pre-saturated octanol. Shake at 200 rpm for 24 hours at a strictly controlled 25°C.

    • Causality: Temperature control is non-negotiable. Partition coefficients are thermodynamically driven, and fluctuations >1°C will alter the equilibrium constant.

  • Phase Separation via Centrifugation:

    • Action: Centrifuge the mixture at 3,000 × g for 15 minutes.

    • Causality: Simple gravity settling leaves micro-emulsions at the interface. Even a 0.5% aqueous carryover into the octanol phase will artificially crash the measured logP of highly lipophilic compounds. Centrifugation guarantees absolute phase integrity.

  • LC-MS/MS Quantification:

    • Action: Carefully aliquot samples from both the octanol and aqueous layers. Dilute appropriately in mobile phase and quantify using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Causality: MRM provides absolute structural specificity. By measuring the concentration in both phases (rather than measuring one and subtracting from the initial total), the assay self-validates against analyte loss due to glass adsorption or precipitation.

  • Calculation:

    • Action: Calculate logP=log10​([Analyte]aqueous​[Analyte]octanol​​) .

Workflow S1 1. Phase Saturation (Equilibrate Octanol & Water) S2 2. Solute Addition (Target Conc. 1 mg/mL) S1->S2 S3 3. Shake-Flask Equilibration (24h at 25°C, 200 rpm) S2->S3 S4 4. Phase Separation (Centrifugation at 3000g) S3->S4 S5 5. LC-MS/MS Quantification (Measure [Solute] in both phases) S4->S5 S6 6. logP / logD Calculation (log([Oct]/[Aq])) S5->S6

Caption: Self-validating Shake-Flask LC-MS/MS workflow for logP/logD determination.

References

  • Accounts of Chemical Research (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes.

  • Chimia (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.

  • Chemical Society Reviews (2021). Late-stage difluoromethylation: concepts, developments and perspective.

Sources

Validation

The Fluorine Shield: A Comparative Guide to the Metabolic Stability of Difluoromethyl Cyclopropanes vs. Unfluorinated Analogs

For researchers at the forefront of drug discovery, optimizing a compound's metabolic stability is a critical hurdle between a promising lead and a viable clinical candidate. Rapid metabolism by hepatic enzymes, primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery, optimizing a compound's metabolic stability is a critical hurdle between a promising lead and a viable clinical candidate. Rapid metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily, can lead to poor bioavailability, short half-life, and unpredictable patient outcomes. Medicinal chemists employ a variety of strategies to "block" these metabolic "soft spots," and two of the most powerful tools in the modern arsenal are the incorporation of cyclopropyl rings and the strategic use of fluorination.

This guide provides an in-depth comparison of the metabolic stability of difluoromethyl-substituted cyclopropanes against their direct unfluorinated counterparts. We will delve into the underlying mechanisms, present supporting experimental data, and provide a detailed protocol for assessing these critical drug-like properties in your own research.

The Cyclopropyl Moiety: A Double-Edged Sword

Cyclopropyl groups are highly valued in drug design. Their rigid, three-membered ring structure imparts conformational constraint on molecules, which can lock in a bioactive conformation and improve binding affinity to the target protein. Furthermore, the unique sp3 character of the cyclopropyl ring can enhance solubility and other physicochemical properties.

However, the C-H bonds on a cyclopropyl ring are not metabolically inert. They can be susceptible to oxidative metabolism by CYP enzymes. This oxidation can lead to hydroxylation or even ring-opening, forming reactive intermediates that may result in toxicity or rapid clearance of the parent drug. For instance, cyclopropylamines have been known to undergo CYP-mediated bioactivation, leading to the formation of reactive species. Therefore, while beneficial for potency, the cyclopropyl group can itself represent a metabolic liability that needs to be addressed.

The 'Fluorine Shield': How Difluoromethyl Groups Enhance Stability

The introduction of fluorine into a drug candidate is a well-established and powerful strategy for enhancing metabolic stability.[1][2] The difluoromethyl group (CHF₂) is particularly effective when used to fortify a potential site of metabolism. The mechanism behind this "fluorine shield" is twofold:

  • C-F Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. CYP-mediated oxidation often begins with a hydrogen atom abstraction step. Replacing a metabolically labile C-H bond with a robust C-F bond effectively blocks this initial enzymatic attack.[3]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence dramatically alters the electronic properties of adjacent atoms. The strong electron-withdrawing nature of the two fluorine atoms in a difluoromethyl group deactivates the neighboring C-H bond, making it less susceptible to enzymatic oxidation.[4]

By replacing a methyl or methylene group on a cyclopropane ring with a difluoromethyl group, medicinal chemists can retain the desirable conformational benefits of the cyclopropyl moiety while simultaneously protecting it from metabolic degradation.

A Head-to-Head Comparison: Experimental Evidence

A clear demonstration of this principle comes from a study on a series of quinazolinedione inhibitors of poly-ADP ribose glycohydrolase (PARG). The parent compound, which contained a cyclopropylamine moiety, suffered from a short metabolic half-life. To address this, chemists synthesized analogs where the cyclopropyl group was substituted with one, two, or three fluorine atoms.[5]

While di- and trifluoromethylation led to a reduction in enzyme activity, likely due to steric hindrance in the binding pocket, the monofluorinated derivative maintained potency and showed a significant improvement in metabolic stability in human liver microsome (HLM) assays.[5] The di- and trifluoromethyl derivatives were found to be even more stable.[5] This provides direct evidence that fluorination of the cyclopropyl ring effectively shields the molecule from metabolism.

Data Summary: Impact of Cyclopropyl Fluorination on Metabolic Stability
Compound StructureKey FeatureObserved Metabolic Stability (in HLM)
Analog 1 Unfluorinated CyclopropylamineBaseline
Analog 2 Monofluorinated CyclopropylamineIncreased Stability[5]
Analog 3 Difluoromethyl CyclopropylamineMore Stable[5]
Analog 4 Trifluoromethyl CyclopropylamineMore Stable[5]

This trend underscores the direct relationship between the degree of fluorination on the cyclopropyl ring and the enhancement of metabolic stability.

Visualizing Metabolic Fate

The diagrams below illustrate the conceptual difference in metabolic pathways between an unfluorinated and a difluoromethylated cyclopropane.

cluster_0 Unfluorinated Cyclopropane Metabolism cluster_1 Difluoromethyl Cyclopropane Metabolism Unfluorinated Parent Compound (with Cyclopropyl Group) CYP450_1 CYP450 Enzyme Unfluorinated->CYP450_1 Metabolic Attack (H-atom abstraction) Metabolite Oxidized Metabolite (e.g., Hydroxylated, Ring-Opened) CYP450_1->Metabolite Clearance1 Rapid Clearance Metabolite->Clearance1 Fluorinated Parent Compound (with CHF2-Cyclopropyl Group) CYP450_2 CYP450 Enzyme Fluorinated->CYP450_2 Attack Prevented (Strong C-F Bonds) Clearance2 Slow Clearance Fluorinated->Clearance2 Increased Half-Life Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Potential metabolic pathways for unfluorinated vs. difluoromethylated cyclopropanes.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol describes a standard, reliable method for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials & Reagents
  • Test Compounds and Positive Controls (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Pooled Human Liver Microsomes (HLM)

  • 100 mM Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase)

  • Organic Solvent (e.g., Acetonitrile or Methanol) for stock solutions

  • Internal Standard (IS) in cold acetonitrile for reaction quenching

  • 96-well incubation and collection plates

  • LC-MS/MS system

Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Serially dilute to create working solutions.

  • HLM Suspension (1 mg/mL): On the day of the experiment, thaw the pooled HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 1 mg/mL.

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer. Pre-warm to 37°C before use.

Incubation Procedure
  • Add the HLM suspension to the wells of a 96-well plate.

  • Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Include a "minus-cofactor" control (add buffer instead of NADPH solution) and a "time-zero" control.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the minus-cofactor and time-zero controls.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.

Sample Processing & Analysis
  • Seal the collection plate and vortex thoroughly to precipitate the microsomal proteins.

  • Centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C) to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

G start Start: Prepare Reagents (Test Compound, HLM, NADPH) preincubation 1. Add HLM & Test Compound to Plate (Final Conc. 1 µM) start->preincubation incubation_step 2. Pre-incubate at 37°C for 10 min preincubation->incubation_step initiation 3. Initiate Reaction with NADPH incubation_step->initiation sampling 4. Sample at Time Points (0, 5, 15, 30, 60 min) initiation->sampling quenching 5. Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quenching processing 6. Centrifuge to Precipitate Protein quenching->processing analysis 7. Analyze Supernatant by LC-MS/MS processing->analysis data_analysis 8. Calculate t½ and CLint analysis->data_analysis end End: Metabolic Stability Profile data_analysis->end

Caption: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.

Expert Analysis and Conclusion

The strategic incorporation of a difluoromethyl group onto a cyclopropane ring is a highly effective and increasingly utilized tactic in modern drug discovery. The experimental evidence, though sometimes specific to a particular chemical series, strongly supports the underlying principle: this substitution pattern robustly protects against CYP-mediated oxidative metabolism.[5][6] This "fluorine shield" can dramatically increase a compound's metabolic half-life and lower its intrinsic clearance, transforming a metabolically labile lead compound into a developable drug candidate with a more favorable pharmacokinetic profile.

For drug development professionals, the key is to apply this strategy judiciously. While it is excellent for blocking known metabolic soft spots, chemists must remain mindful of the potential for steric clashes within the target's binding site, as excessive fluorination can sometimes negatively impact potency.[5] Nonetheless, the difluoromethyl cyclopropane moiety represents a powerful, validated tool for rationally designing molecules with enhanced metabolic stability, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Zhang, X., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. Available from: [Link]

  • Gill, P., et al. (2016). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Van Vleet, M. J., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Van Vleet, M. J., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Van Vleet, M. J., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available from: [Link]

Sources

Comparative

Comparative Guide: Hydrogen Bonding Capacity of CF₂H vs. CF₃ in Cyclopropylamines

Executive Summary In modern drug design, the incorporation of fluorinated moieties into conformationally rigid scaffolds like cyclopropylamines is a highly effective strategy to modulate pharmacokinetics and target engag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the incorporation of fluorinated moieties into conformationally rigid scaffolds like cyclopropylamines is a highly effective strategy to modulate pharmacokinetics and target engagement. While both the difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups significantly alter the electronic environment of the parent amine, their roles in intermolecular interactions are fundamentally divergent.

This guide provides an objective, data-driven comparison of the hydrogen bonding capacities of CF₂H and CF₃ groups within cyclopropylamine systems. By analyzing causality, physicochemical properties, and experimental workflows, we demonstrate why CF₂H serves as a potent lipophilic hydrogen bond donor, whereas CF₃ functions primarily as an electron-withdrawing, lipophilic bulk element.

Mechanistic Causality: Divergent Roles of Fluorinated Groups

To understand the divergent behavior of these groups, we must analyze the electron density and steric geometry imparted by the cyclopropane ring combined with fluorine substitution.

The CF₂H Group: A Conformationally Rigid Hydrogen Bond Donor

The difluoromethyl group is increasingly recognized as a lipophilic hydrogen bond donor, serving as a metabolically stable bioisostere for hydroxyl (-OH) or thiol (-SH) groups[1]. The causality behind this capacity lies in the extreme polarization of the C–H bond. The two highly electronegative fluorine atoms withdraw electron density via the inductive effect (-I), leaving the carbon-bound proton with a significant partial positive charge ( δ+ ).

When attached to a cyclopropylamine, the planar, sp2 -like character of the cyclopropane C–C bonds restricts the rotational freedom of the CF₂H group. This rigidity projects the polarized proton in a defined spatial vector, optimizing its ability to engage with hydrogen bond acceptors (HBAs) in a protein binding pocket[2].

The CF₃ Group: Electron Withdrawal and Steric Bulk

In contrast, the trifluoromethyl group lacks a proton and is entirely incapable of acting as a hydrogen bond donor. Instead, the three fluorine atoms create a dense, electron-rich cloud that acts as a highly lipophilic, sterically demanding cylinder[3]. While the fluorine lone pairs can participate in weak orthogonal multipolar interactions or halogen bonding (acting as weak hydrogen bond acceptors), the primary effect of CF₃ in cyclopropylamines is a severe reduction in the basicity (pKa) of the adjacent amine due to its massive inductive pull[4].

G Base Cyclopropylamine Core CF2H CF2H Substitution (Difluoromethyl) Base->CF2H CF3 CF3 Substitution (Trifluoromethyl) Base->CF3 HBD Lipophilic H-Bond Donor (Polarized C-H) CF2H->HBD NoHBD No H-Bond Donor (Steric Bulk & Weak HBA) CF3->NoHBD Prop1 Moderate pKa Drop Directional Target Binding HBD->Prop1 Prop2 Severe pKa Drop High Membrane Permeability NoHBD->Prop2

Fig 1: Mechanistic divergence of CF₂H and CF₃ substitutions on cyclopropylamine properties.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical profile of β-substituted cyclopropylamines. The data illustrates the inverse relationship between lipophilicity and hydrogen bond donor capacity when transitioning from CF₂H to CF₃[3],[1].

PropertyUnsubstituted Cyclopropylamineβ-CF₂H Cyclopropylamineβ-CF₃ Cyclopropylamine
Hydrogen Bond Donor (HBD) Count 2 (Amine NH₂)3 (Amine NH₂ + CF₂H )2 (Amine NH₂ only)
H-Bond Acidity ( A -value of substituent) N/A~0.10 - 0.15 0.00
Amine pKa (Aqueous) ~8.6~7.2~6.0
Lipophilicity (LogP) ~0.2~0.9~1.5
Primary Interaction Mode Ionic / H-bondIonic / Dual H-bond Weak Ionic / Hydrophobic

Self-Validating Experimental Protocols

To objectively quantify the hydrogen bonding capacity and its downstream effects, researchers must employ self-validating experimental systems. The protocols below are designed to isolate the variables of H-bond donation and basicity.

Protocol 1: ¹H NMR-Based Hydrogen Bond Acidity ( A -value) Determination

This protocol quantifies the hydrogen bond donor strength of the CF₂H proton. The system is self-validating because it relies on the differential chemical shift ( Δδ ) of the proton in two distinct solvent environments: a strong hydrogen bond acceptor (DMSO-d₆) and a non-competing, weak acceptor (CDCl₃). If the proton does not donate a hydrogen bond, the solvent-induced shift will be negligible[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare two identical 0.05 M solutions of the target β-CF₂H cyclopropylamine (neutral free base). Dissolve one aliquot in anhydrous CDCl₃ and the other in anhydrous DMSO-d₆.

  • Internal Standardization: Add 0.01% v/v tetramethylsilane (TMS) to both tubes as an internal chemical shift reference ( δ = 0.00 ppm).

  • NMR Acquisition: Acquire ¹H NMR spectra at 298 K using a high-resolution spectrometer (e.g., 500 MHz). Ensure a sufficient relaxation delay (D1 > 5s) for accurate integration.

  • Signal Identification: Identify the characteristic multiplet of the CF₂H proton (typically a triplet of doublets due to geminal F-H coupling, 2JHF​≈55 Hz).

  • Data Processing: Calculate the chemical shift difference: Δδ=δDMSO​−δCDCl3​​ .

  • A -value Derivation: Apply the established linear empirical equation: A=0.0065+0.133(Δδ) . An A -value > 0.05 confirms functional lipophilic hydrogen bond donation.

Workflow Step1 Prepare 0.05M CF2H-Amine Step2 Solvate in CDCl3 vs. DMSO-d6 Step1->Step2 Step3 Acquire 1H NMR at 298 K Step2->Step3 Step4 Extract δ values for CF2H proton Step3->Step4 Step5 Calculate A-Value (A = 0.0065 + 0.133Δδ) Step4->Step5

Fig 2: Experimental workflow for quantifying hydrogen bond acidity via NMR titration.
Protocol 2: Comparative pKa Profiling via Potentiometric Titration

Because the CF₃ group cannot donate a hydrogen bond, its primary influence is inductive. Measuring the pKa validates the electronic differences between CF₂H and CF₃ in the cyclopropylamine system[3].

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve 2.0 mg of the cyclopropylamine hydrochloride salt (CF₂H or CF₃ variant) in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • System Calibration: Calibrate a glass micro-electrode using standard pH buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 °C.

  • Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption. Add the titrant in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve ( ΔpH/ΔV ). The peak of the derivative curve corresponds to the equivalence point, from which the exact thermodynamic pKa is extracted.

Conclusion

The selection between CF₂H and CF₃ in cyclopropylamine scaffold design is not merely a choice of lipophilicity, but a fundamental shift in intermolecular interaction capacity. The CF₂H group acts as an active participant in target engagement via its polarized, rigid hydrogen bond donor capabilities. Conversely, the CF₃ group is a passive, sterically demanding moiety that drives lipophilicity and dramatically suppresses amine basicity without contributing to hydrogen bond donation.

References

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 2025. Available at:[Link]

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 2020. Available at:[Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Chemistry, 2024. Available at:[Link]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. ACS Medicinal Chemistry Letters, 2017. Available at:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Difluoromethyl Cyclopropylamine Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine-containing moieties is a prevalent strategy in modern medicinal chemistry to modulate the physicochemical and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties is a prevalent strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl group (CHF₂) and the cyclopropylamine scaffold are of significant interest. The unique structural and electronic properties of difluoromethyl cyclopropylamine isomers can lead to distinct metabolic fates and biological activities. Consequently, the ability to unambiguously identify and differentiate these isomers is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of key difluoromethyl cyclopropylamine isomers. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of mass spectrometry to predict and compare the fragmentation pathways. This predictive approach offers valuable insights for the structural elucidation and differentiation of these important pharmaceutical building blocks.

Introduction: The Significance of Difluoromethyl Cyclopropylamine Isomers in Drug Discovery

The cyclopropyl ring is a "bioisostere" for various functional groups, often imparting improved metabolic stability and potency to drug molecules. When combined with the electron-withdrawing difluoromethyl group, the resulting difluoromethyl cyclopropylamine isomers present a rich chemical space for drug design. The position of the difluoromethyl group, either on the nitrogen atom or at different positions on the cyclopropyl ring, can significantly influence the molecule's conformation, basicity, and lipophilicity. These subtle structural variations can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Mass spectrometry is an indispensable tool for the analysis of such compounds throughout the drug discovery and development pipeline. The fragmentation patterns observed in mass spectrometry provide a molecular fingerprint that can be used for structural confirmation, impurity profiling, and metabolite identification. Understanding the fragmentation behavior of difluoromethyl cyclopropylamine isomers is therefore crucial for developing robust analytical methods.

This guide will focus on the predicted fragmentation of three key isomers:

  • N-(Difluoromethyl)cyclopropylamine (Isomer 1)

  • 1-(Difluoromethyl)cyclopropylamine (Isomer 2)

  • 2-(Difluoromethyl)cyclopropylamine (Isomer 3)

Predicted Fragmentation Pathways: A Mechanistic Approach

The following sections detail the predicted primary fragmentation pathways for the three isomers under electron ionization (EI). These predictions are based on well-established principles of mass spectrometry, including alpha-cleavage in amines, fragmentation of cyclopropyl rings, and the behavior of fluorinated organic compounds.[1][2][3]

Isomer 1: N-(Difluoromethyl)cyclopropylamine

For N-(difluoromethyl)cyclopropylamine, the nitrogen atom is the primary site of ionization. The most likely fragmentation pathways are initiated by cleavage of the bonds adjacent to the nitrogen (alpha-cleavage).

  • Pathway A: Loss of a Difluoromethyl Radical. Alpha-cleavage of the C-N bond can lead to the loss of a difluoromethyl radical (•CHF₂), resulting in a stable cyclopropylaminyl cation.

  • Pathway B: Loss of an Ethyl Radical. Ring-opening of the cyclopropyl group followed by cleavage can lead to the loss of an ethyl radical.

  • Pathway C: Loss of HF. The presence of fluorine atoms allows for the characteristic loss of hydrogen fluoride (HF).[4]

Caption: Predicted fragmentation of N-(Difluoromethyl)cyclopropylamine.

Isomer 2: 1-(Difluoromethyl)cyclopropylamine

In this isomer, the difluoromethyl group is attached to a quaternary carbon of the cyclopropyl ring. This structural arrangement is expected to significantly influence the fragmentation pathways.

  • Pathway A: Loss of the Difluoromethyl Group. Cleavage of the C-C bond between the cyclopropyl ring and the difluoromethyl group is a highly probable fragmentation, leading to a stable cyclopropylaminyl cation.

  • Pathway B: Ring Cleavage. The strained cyclopropyl ring can undergo cleavage, leading to various fragment ions.

  • Pathway C: Loss of Ammonia. Rearrangement followed by the loss of ammonia is another possible pathway.

Caption: Predicted fragmentation of 1-(Difluoromethyl)cyclopropylamine.

Isomer 3: 2-(Difluoromethyl)cyclopropylamine

With the difluoromethyl group on a secondary carbon of the cyclopropyl ring, this isomer presents a different set of potential fragmentation pathways.

  • Pathway A: Alpha-Cleavage. Cleavage of the C-C bond adjacent to the amine-bearing carbon is a classic alpha-cleavage pathway for amines.

  • Pathway B: Loss of the Difluoromethyl Group. Similar to Isomer 2, loss of the difluoromethyl group is a likely fragmentation route.

  • Pathway C: Ring Opening and Rearrangement. The cyclopropyl ring can open, followed by rearrangements to yield various fragment ions.

Caption: Predicted fragmentation of 2-(Difluoromethyl)cyclopropylamine.

Comparative Analysis of Predicted Fragmentation Patterns

The predicted fragmentation patterns reveal key differences that can be exploited for isomeric differentiation.

Isomer Predicted Key Fragments (m/z) Characteristic Neutral Losses Distinguishing Features
N-(Difluoromethyl)cyclopropylamine 56, 78, 87•CHF₂, C₂H₅•, HFProminent loss of the difluoromethyl radical from the nitrogen.
1-(Difluoromethyl)cyclopropylamine 57, 42, 90•CHF₂, C₂HF₂•, NH₃Likely to show a strong peak for the cyclopropylaminyl cation (m/z 57) due to the stability of the resulting fragment.
2-(Difluoromethyl)cyclopropylamine 56, 57, 28•CHF₂, C₂HF₂•, CH₂F₂NH₂May exhibit a more complex spectrum due to multiple competing fragmentation pathways involving both the ring and the substituent.

Experimental Protocol for GC-MS Analysis

To validate these predictions and differentiate the isomers experimentally, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Due to the polarity of the amine group, derivatization may be necessary to improve chromatographic peak shape and resolution.[1]

Sample Preparation (Derivatization)
  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • Dissolve approximately 1 mg of the difluoromethyl cyclopropylamine isomer in 100 µL of pyridine in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

GC-MS Parameters
  • Gas Chromatograph: Standard capillary GC system.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, 250°C, split ratio 20:1.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-400.

Caption: General workflow for the GC-MS analysis of difluoromethyl cyclopropylamine isomers.

Conclusion

References

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
  • Chemistry LibreTexts. (2023, August 29).
  • MolDiscovery. (2020, November 28). Learning Mass Spectrometry Fragmentation of Small Molecules. [Link]

  • NIST WebBook. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]

Sources

Safety & Regulatory Compliance

Safety

(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine proper disposal procedures

As a Senior Application Scientist, I recognize that the disposal of specialized fluorinated building blocks is often mishandled in standard laboratory settings. (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the disposal of specialized fluorinated building blocks is often mishandled in standard laboratory settings. (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a highly valuable chiral bioisostere used in advanced drug discovery, but its unique structural features—a basic amine group, a strained cyclopropane ring, and a highly stable difluoromethyl group—create a dual-hazard profile.

Standard organic waste protocols are insufficient for this compound. Improper incineration of the strong carbon-fluorine (C-F) bonds can release highly toxic hydrofluoric acid (HF) gas and persistent short-chain fluorocarbons into the environment. This guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and thermal destruction of this chemical.

Chemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory parameters of the waste material. The compound is typically handled as a hydrochloride salt to improve stability, which adds chloride to the halogenated waste stream[1].

ParameterData / Specification
Chemical Name (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine (and HCl salt)
Molecular Formula C₄H₇F₂N (Free Base) / C₄H₈ClF₂N (HCl Salt)
Molecular Weight 107.10 g/mol (Free Base) / 143.56 g/mol (HCl Salt)
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
EPA Waste Designation Halogenated Hazardous Waste (F-Series if mixed)
C-F Bond Dissociation Energy ~485 kJ/mol (Requires specialized thermal destruction)
Target Incineration Temp. > 1000°C (Minimum)
Required Scrubber Tech HF-compatible Wet (KOH) or Dry (Ca(OH)₂) Scrubber

Mechanistic Insight: The Challenge of Fluorinated Amine Disposal

The fundamental challenge in disposing of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine lies in the thermodynamics of the difluoromethyl (-CHF₂) group. The C-F bond is one of the strongest single bonds in organic chemistry.

If this compound is routed to a standard municipal or low-temperature medical waste incinerator (< 800°C), the thermal energy is insufficient to completely sever the C-F bonds. Instead of achieving complete mineralization, the process undergoes incomplete combustion, synthesizing fluoro-dioxins and volatile short-chain PFAS-like fragments[3]. Furthermore, the amine group oxidizes to nitrogen oxides (NOx), while the fluorine mineralizes into corrosive hydrofluoric acid (HF) gas. Therefore, disposal must strictly utilize high-temperature rotary kilns coupled with aggressive acid-gas scrubbing systems[4].

ThermalDegradation A Fluorinated Amine Waste Stream B Low-Temp Incineration (< 800°C) A->B Sub-optimal Conditions C High-Temp Incineration (> 1000°C, > 2s) A->C EPA Compliant Destruction D Toxic Byproducts (Fluoro-dioxins, PFAS) B->D Incomplete Combustion E Mineralization (HF + NOx + CO2 + H2O) C->E Complete Bond Cleavage F HF Scrubber System (Ca(OH)2 or KOH) E->F Acid Gas Capture G Safe Emission (CaF2 / KF + N2) F->G Neutralization

Figure 1: Mechanistic thermal degradation pathways of fluorinated amines, highlighting HF scrubbing.

Experimental Protocols & Operational Workflows

To ensure absolute compliance and safety, laboratories must implement the following step-by-step methodologies for handling and disposing of this compound.

Protocol A: Bench-Scale Spill Cleanup and Containment

Causality: Amine free bases can be volatile and corrosive. The HCl salt is a fine powder that presents an inhalation hazard. Water should not be used indiscriminately, as it can spread the contamination.

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum negative pressure.

  • PPE Donning: Operators must wear heavy-duty nitrile gloves (double-gloved), tightly sealed chemical splash goggles, and a particulate/organic vapor respirator if handled outside a fume hood.

  • Containment (Liquid Free Base): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can react with basic amines.

  • Containment (Solid HCl Salt): Lightly mist the powder with a compatible non-reactive solvent (e.g., a small amount of isopropanol) to prevent aerosolization before sweeping it up with a non-sparking tool.

  • Collection: Transfer all absorbed material and contaminated PPE into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

Protocol B: Laboratory Waste Segregation

Causality: Mixing fluorinated amines with standard non-halogenated waste violates EPA RCRA guidelines and creates severe hazards during downstream incineration.

  • Designate Containers: Use strictly dedicated, clearly labeled HDPE carboys for "Hazardous Halogenated Organic Waste."

  • pH Monitoring: If the waste contains the free base form of the amine, the solution will be basic. Ensure it is not mixed with concentrated acidic waste streams to prevent violent exothermic neutralization reactions.

  • Labeling: Affix a hazardous waste tag detailing the exact composition: (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine (Fluorinated Amine).

WasteWorkflow Start Waste Generation: (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine Check Is the waste mixed with non-halogenated solvents? Start->Check Halogenated Route to Halogenated Waste Stream Check->Halogenated Yes/No (Always treat as Halogenated) NonHalogenated DO NOT MIX! Keep isolated from standard waste Check->NonHalogenated Reminder Package Store in secondary containment (HDPE Carboys) Halogenated->Package Label Label: Hazardous Halogenated Amine (C-F Bonds Present) Package->Label Dispose Transfer to Certified Waste Broker for High-Temp Incineration Label->Dispose

Figure 2: Laboratory waste segregation and packaging workflow for halogenated amine compounds.

Protocol C: Facility-Level Thermal Destruction (Broker Verification)

Causality: As a waste generator, you retain liability for your chemical waste from "cradle to grave." You must verify that your contracted waste disposal broker utilizes appropriate technology for fluorinated compounds.

  • Verify Incineration Parameters: Confirm with your waste broker that the material will be routed to a commercial hazardous waste incinerator capable of maintaining temperatures >1000°C with a residence time of at least 2 seconds . This aligns with the [EPA's Interim Guidance on the Destruction of PFAS and fluorinated materials][3].

  • Verify Scrubber Technology: Ensure the facility utilizes advanced acid-gas scrubbing. The combustion of the difluoromethyl group generates hydrofluoric acid. The facility must employ either a counter-current wet scrubber (e.g.,[HEIL Series 730 utilizing Potassium Hydroxide][5]) or a high-performance dry scrubber (e.g.,[Steuler honeycomb absorbers utilizing Calcium Hydroxide][4]) to neutralize the HF gas into harmless Calcium Fluoride (CaF₂) or Potassium Fluoride (KF) before atmospheric release.

References

  • NextSDS. "rac-(1R,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride GHS Classifications." NextSDS Safety Data. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov. Available at: [Link]

  • Steuler Equipment Engineering. "HF dry scrubber with honeycomb absorber." Steuler.de. Available at: [Link]

  • ECS Environmental Solutions. "Hydrogen Fluoride Control Technologies." ECS-Env.com. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine

An authoritative, deep-dive technical guide on the safety, handling, and operational logistics for (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine . Designed for synthetic chemists and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, deep-dive technical guide on the safety, handling, and operational logistics for (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine . Designed for synthetic chemists and drug development professionals, this guide bridges the gap between basic Safety Data Sheets (SDS) and field-proven laboratory realities.

Executive Summary & Chemical Profile

(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a highly specialized chiral building block, frequently utilized in medicinal chemistry to impart metabolic stability and modulate the pKa of target drug candidates. In laboratory settings, it is typically encountered in two forms: the volatile free base and the more stable hydrochloride salt (CAS No. 1820573-97-4)[1].

Understanding the distinct physicochemical properties of these two forms is the first step in designing a safe operational workflow.

Table 1: Physicochemical & Hazard Profile Comparison

PropertyFree BaseHydrochloride Salt
Molecular Formula C4H7F2NC4H8ClF2N[1]
Molecular Weight 107.10 g/mol 143.56 g/mol [1]
Physical State Volatile, flammable liquidHygroscopic crystalline solid[2]
Primary Hazard Inhalation toxicity, severe corrosivityDermal/eye irritant, airborne dust hazard
Storage Conditions 2-8°C (Strictly under Argon/N₂)2-8°C (Desiccated, tightly sealed)[2]

Mechanistic Hazard Analysis: The "Why" Behind the Danger

Standard safety sheets often list "corrosive" or "toxic" without explaining the underlying chemical interactions. As a fluorinated aliphatic amine, this compound presents two synergistic hazards that dictate our stringent PPE requirements:

  • Alkaline Corrosivity & Liquefaction Necrosis: Aliphatic amines are highly nucleophilic. Upon contact with the moisture present on human skin or mucous membranes, the free base acts as a strong alkali. Tissue damage occurs via liquefaction necrosis —a destructive process where the amine saponifies epidermal fats and solubilizes structural proteins[3]. Unlike acid burns (which form a protective eschar), alkaline saponification allows the chemical to penetrate progressively deeper into the tissue, causing prolonged and severe damage[3].

  • Enhanced Lipophilicity via Fluorination: The strategic addition of the difluoromethyl (-CF₂H) group fundamentally alters the molecule's toxicological profile. Fluorine substitution generally increases the lipophilicity of a molecule, significantly enhancing its ability to cross biological membranes, including the stratum corneum[4]. Consequently, dermal exposure to this fluorinated amine carries a much higher risk of rapid percutaneous absorption and systemic toxicity compared to non-fluorinated cyclopropylamines[5].

  • Ocular Toxicity (Glaucopsia): Exposure to volatile amine vapors can cause transient corneal edema, clinically referred to as "blue haze" or "glaucopsia," severely impairing a researcher's vision and safety[6].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective gear and the scientific justification for each choice.

Table 2: Advanced PPE Requirements

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Neoprene or Butyl Rubber gloves (Double-gloved).Amines rapidly permeate standard nitrile. The enhanced lipophilicity of the fluorinated moiety[4] requires high-density elastomers to prevent percutaneous absorption.
Eye/Face Protection Tight-fitting chemical splash goggles AND a full face shield.Prevents irreversible corneal liquefaction necrosis[3] and protects against glaucopsia caused by volatile free-base vapors[6].
Respiratory Class II Type B2 Fume Hood. (Use NIOSH respirator if outside hood).Volatile amine vapors produce severe respiratory irritation, inflammation, and potential pulmonary edema[7].
Body Protection Flame-resistant (FR) lab coat and a chemical-resistant apron.Protects against localized saponification of skin lipids[3] in the event of a splash or spill.

Operational Protocols: Step-by-Step Handling

To ensure absolute safety, every protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm it was executed correctly without exposing the operator.

Protocol A: Dispensing the Hydrochloride Salt

The HCl salt is hygroscopic and prone to static cling, which can cause hazardous airborne dust[2].

  • Environmental Setup: Verify the chemical fume hood has a face velocity of at least 80–100 fpm. Clear the hood of all unnecessary clutter to prevent turbulence.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use grounded, anti-static weighing boats and spatulas.

  • Transfer & Weighing: Weigh the required mass directly into a pre-tared, sealable reaction vessel.

  • Self-Validation Check: Seal the reaction vessel and weigh it again. The mass difference must exactly match the expected dispensed mass. This confirms no hazardous material was lost to the fume hood draft or left as static residue on the spatula.

  • Purging: Flush the primary reagent bottle with Argon or Nitrogen before sealing to prevent oxidative degradation and moisture absorption[2].

Protocol B: In Situ Free-Basing

If your synthesis requires the free base, generate it in situ to minimize exposure to the volatile liquid.

  • Suspension: Suspend the dispensed HCl salt in a dry, aprotic solvent (e.g., DCM or THF) inside a sealed flask under an inert atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath to suppress the vapor pressure of the resulting free base.

  • Base Addition: Slowly inject a mild, non-nucleophilic base (e.g., DIPEA) via syringe. Keep the fume hood sash as low as physically possible to protect against unexpected pressurization.

Spill Response & Waste Disposal Plan

In the event of a spill, rapid containment is critical to prevent the spread of corrosive vapors.

  • Evacuation & Assessment: Immediately alert personnel and evacuate the immediate area. Identify whether the spill is the solid salt or the liquid free base.

  • Containment: For liquid spills, surround the perimeter with an inert, non-combustible absorbent like vermiculite or dry sand[5]. Critical Warning: Do NOT use sawdust or paper towels, as amines can react exothermically with organic materials.

  • Neutralization: Carefully spray the spill area with a dilute, weak acid (e.g., 5% acetic acid). This rapidly converts the volatile, lipophilic free base into a water-soluble, non-volatile acetate salt, immediately halting toxic vapor emission.

  • Self-Validation Check: Tap the neutralized spill matrix with pH indicator paper. The area is only safe for final mechanical clean-up when the pH reads between 6.0 and 8.0.

  • Disposal: Sweep the neutralized matrix into a highly visible, labeled polyethylene container. Dispose of strictly as "Halogenated Organic Waste" in accordance with institutional guidelines.

Workflow Visualization

HandlingWorkflow Start Compound Receipt (HCl Salt / Free Base) Storage Inert Storage (2-8°C, Argon/N2) Start->Storage PPE Don Required PPE (Neoprene, Goggles) Storage->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Operation Dispensing & Reaction Setup Hood->Operation Spill Spill Occurs? Operation->Spill Neutralize Neutralize & Absorb (Dilute Acid, Vermiculite) Spill->Neutralize Yes Waste Halogenated Waste Disposal Spill->Waste No Neutralize->Waste

Safe handling and spill response workflow for fluorinated cyclopropylamines.

References

  • Title: (1S,2S)-2-(Difluoromethyl)
  • Title: (1R,2S)
  • Title: (S)-3-(4-Fluorobenzyl)
  • Source: scbt.
  • Source: kostusa.
  • Title: RS-GCS-FLOSIL-600-V1 FLOWABLE SILICONE (NZ)
  • Source: landsciencetech.

Sources

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